Diethyl 4-Methoxyphenylphosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVLLBGFFIEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345480 | |
| Record name | Diethyl 4-Methoxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-33-2 | |
| Record name | Diethyl 4-Methoxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 4-Methoxyphenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of diethyl 4-methoxyphenylphosphonate, a valuable intermediate in organic synthesis and drug discovery. The document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization techniques.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2][3] The general mechanism involves the reaction of a trialkyl phosphite with an alkyl or aryl halide.[1][3]
In the case of this compound, the reaction proceeds by the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an electrophilic 4-methoxy-substituted aromatic compound. While a direct reaction with 4-methoxy-halobenzene is possible, often requiring a catalyst, a common approach involves the use of a more reactive species like 4-methoxybenzyl halide. The initial SN2 attack by the phosphorus atom on the electrophilic carbon of the halide leads to the formation of a phosphonium salt intermediate. This intermediate then undergoes a subsequent dealkylation, typically through another SN2 reaction by the displaced halide anion on one of the ethyl groups of the phosphite, to yield the final this compound product.[3]
Reaction Scheme:
Caption: Michaelis-Arbuzov reaction pathway for the synthesis of this compound.
Experimental Protocol: Michaelis-Arbuzov Reaction
This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction for the synthesis of analogous compounds.[4]
Materials:
-
4-Methoxybenzyl chloride (or bromide)
-
Triethyl phosphite
-
Anhydrous toluene (or other high-boiling inert solvent)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 4-methoxybenzyl chloride (1 equivalent).
-
Anhydrous toluene is added to dissolve the starting material.
-
Triethyl phosphite (1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (typically 110-140 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), the mixture is cooled to room temperature.
-
The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound as an oil.[5]
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Experimental Workflow for Characterization:
Caption: Workflow for the characterization of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The key nuclei to observe are ¹H, ¹³C, and ³¹P.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
-
Referencing: ¹H and ¹³C NMR spectra are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). ³¹P NMR spectra are referenced to an external standard of 85% H₃PO₄ (δ 0.0 ppm).[5]
Quantitative NMR Data for this compound [5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 1.26 | triplet | 7.1 | -OCH₂CH ₃ (6H) |
| 3.80 | singlet | - | -OCH ₃ (3H) | |
| 3.95 – 4.14 | multiplet | - | -OCH ₂CH₃ (4H) | |
| 6.89 – 6.96 | multiplet | - | Aromatic C-H (2H) | |
| 7.66 – 7.74 | multiplet | - | Aromatic C-H (2H) | |
| ¹³C NMR | 16.34 | doublet | 6.5 | -OCH₂C H₃ |
| 55.36 | singlet | - | -OC H₃ | |
| 61.82 | doublet | 5.4 | -OC H₂CH₃ | |
| 113.95 | doublet | 16.0 | Aromatic C -H | |
| 119.54 | doublet | 194.8 | Aromatic C -P | |
| 133.72 | doublet | 11.3 | Aromatic C -H | |
| 162.83 | doublet | 3.4 | Aromatic C -O | |
| ³¹P NMR | 19.6 | singlet | - | P =O |
2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat oil is placed between two KBr or NaCl plates.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2980-2850 | Aliphatic C-H | Stretching |
| ~1600, ~1500 | Aromatic C=C | Stretching |
| ~1250 | P=O | Stretching |
| ~1160 | P-O-C (Alkyl) | Stretching |
| ~1030 | P-O-C (Alkyl) | Stretching |
| ~830 | p-disubstituted benzene | C-H out-of-plane bending |
2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) is used to determine the exact mass.
Expected Fragmentation Pattern (EI-MS): The molecular ion peak (M⁺) should be observed. Common fragmentation pathways would involve the loss of ethoxy groups (-OEt), the entire diethyl phosphonate moiety, and cleavage of the benzyl-phosphorus bond. The exact mass of the molecular ion provides strong evidence for the elemental composition of the synthesized compound.
References
Physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate. It includes a summary of its key identifiers, physical and chemical characteristics, and spectroscopic data. Furthermore, this document details a representative experimental protocol for its synthesis via the Michaelis-Arbuzov reaction. While direct biological activity data for this specific compound is limited, this guide explores the known activities of structurally related compounds and the broader potential of aryl phosphonates as enzyme inhibitors, offering insights for drug discovery and development.
Introduction
This compound is an organophosphorus compound featuring a phosphonate group attached to a methoxy-substituted phenyl ring. This class of compounds, known as aryl phosphonates, are of significant interest in medicinal chemistry and materials science due to their structural similarity to phosphates, which allows them to act as mimics and potential inhibitors of enzymes involved in various signaling pathways. Their inherent stability compared to phosphate esters makes them attractive candidates for the development of therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and application development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 3762-33-2 | [1] |
| Molecular Formula | C₁₁H₁₇O₄P | [1] |
| Molecular Weight | 244.23 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | >97.0% (GC) | [1] |
Physical Properties
| Property | Value | Reference |
| Flash Point | 162 °C | [2] |
| Refractive Index | 1.5050 to 1.5090 | [3] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 1.26 (t, J = 7.1 Hz, 6H), 3.80 (s, 3H), 3.95 – 4.14 (m, 4H), 6.89 – 6.96 (m, 2H), 7.66 – 7.74 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 16.34 (d, J = 6.5 Hz), 55.36, 61.82 (d, J = 5.4 Hz), 113.95 (d, J = 16.0 Hz), 119.54 (d, J = 194.8 Hz), 133.72 (d, J = 11.3 Hz), 162.83 (d, J = 3.4 Hz).
-
³¹P NMR (162 MHz, CDCl₃): δ 19.6.
Synthesis
The synthesis of aryl phosphonates is commonly achieved through the Michaelis-Arbuzov reaction. Below is a representative protocol for the synthesis of this compound.
Michaelis-Arbuzov Reaction: An Experimental Protocol
This protocol is adapted from general procedures for the synthesis of aryl phosphonates.
Materials:
-
4-Methoxy-iodobenzene (or 4-Methoxy-bromobenzene)
-
Triethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Anhydrous toluene (solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxy-iodobenzene (1 equivalent), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).
-
Add anhydrous toluene via syringe.
-
To this mixture, add triethyl phosphite (1.2 to 1.5 equivalents) via syringe.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Logical Workflow for Michaelis-Arbuzov Synthesis:
Caption: Workflow for the synthesis of this compound.
Reactivity and Stability
Aryl phosphonates are generally stable compounds. The phosphorus-carbon bond is robust and resistant to hydrolysis under neutral conditions. The ester groups can be hydrolyzed under acidic or basic conditions. The aromatic ring can undergo typical electrophilic substitution reactions, with the methoxy and phosphonate groups directing the position of substitution. Information on the specific degradation pathways of this compound is not extensively documented. Storage in a cool, dark place is recommended to prevent potential degradation.
Biological Activity and Drug Development Potential
Direct studies on the biological activity of this compound are scarce in publicly available literature. However, the broader class of organophosphonates, and specifically aryl phosphonates, has garnered significant attention in drug discovery.
Enzyme Inhibition
Phosphonates are well-established mimics of phosphate and carboxylate groups and can act as inhibitors of enzymes that process these functionalities.[4] Derivatives of (4-methoxyphenyl)methyl)phosphonate have been synthesized and shown to act as inhibitors of acid phosphatases, which are implicated in conditions like osteoporosis.[3] This suggests that this compound could be a starting point for the design of inhibitors for various phosphatases or other enzymes with phosphate-binding sites.
Potential Signaling Pathway Modulation
Given that many signaling pathways are regulated by phosphorylation and dephosphorylation events, phosphonate-containing molecules have the potential to modulate these pathways. For instance, bisphosphonates are known to affect cell signaling pathways, although their mechanism is complex and can involve multiple targets.[5] While no direct evidence links this compound to specific signaling pathways, its structure warrants investigation into its potential effects on kinase or phosphatase-mediated signaling cascades.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential mechanism of enzyme inhibition by a phosphonate analog.
Conclusion
This compound is a readily synthesizable organophosphorus compound with well-defined physical and chemical properties. While its biological activities have not been extensively explored, the known inhibitory potential of related phosphonate derivatives against key enzymes suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological effects, particularly its interaction with phosphatases and kinases, is warranted to unlock its full potential in drug discovery and development. This technical guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. This compound | 3762-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Diethyl 4-methylbenzylphosphonate, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl 4-methylbenzylphosphonate, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Diethyl 4-Methoxyphenylphosphonate CAS number and molecular structure
CAS Number: 3762-33-2
Molecular Formula: C₁₁H₁₇O₄P
Molecular Weight: 244.22 g/mol
This technical guide provides a comprehensive overview of Diethyl 4-Methoxyphenylphosphonate, a valuable organophosphorus compound for researchers, scientists, and professionals in drug development. This document details its chemical structure, key quantitative data, synthesis methodologies, and its role in significant organic reactions.
Molecular Structure
The molecular structure of this compound consists of a 4-methoxyphenyl group directly bonded to a phosphorus atom, which is also double-bonded to an oxygen atom and single-bonded to two ethoxy groups.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in various experimental setups.
| Property | Value |
| CAS Number | 3762-33-2 |
| Molecular Formula | C₁₁H₁₇O₄P |
| Molecular Weight | 244.22 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Purity | >97.0% (GC)[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.72 (dd, J = 13.0, 9.0 Hz, 2H), 6.97 (dd, J = 9.0, 3.0 Hz, 2H), 4.04-4.13 (m, 4H), 3.83 (s, 3H), 1.30 (t, J = 7.3 Hz, 6H)[2] |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods, most notably via a nickel-catalyzed cross-coupling reaction or the Michaelis-Arbuzov reaction. Below are detailed experimental protocols for these synthetic routes.
Nickel-Catalyzed C-P Coupling Reaction
This protocol describes a general method for the synthesis of arylphosphonates from aryl mesylates or tosylates and a phosphite source, which is applicable for the synthesis of this compound.[2]
Materials:
-
4-Methoxyphenyl mesylate or tosylate
-
Diethyl H-phosphonate (H(O)P(OEt)₂)
-
NiCl₂(dppf) (Nickel(II) chloride-diphenylphosphinoferrocene complex)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Activated Zinc (Zn) dust
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried 25 mL Schlenk tube, add NiCl₂(dppf) (50 µmol), dppf (0.10 mmol), and activated Zn dust (0.50 mmol).
-
Seal the tube with a rubber septum, and then degas by pumping and backfilling with nitrogen three times.
-
Add DMF (1 mL) via syringe. The reaction mixture is stirred at 80 °C for 30 minutes, during which the solution will turn from yellow to red.
-
In a separate flask, prepare a solution of the 4-methoxyphenyl mesylate or tosylate (0.50 mmol), Diethyl H-phosphonate (0.60 mmol), and DIPEA (95 µL, 1.0 mmol) in DMF (2 mL).
-
Add the solution from step 4 to the reaction mixture via syringe through the rubber septum.
-
Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 36 hours.
-
Allow the reaction mixture to cool to room temperature and evaporate the DMF in vacuo.
-
Dissolve the residue in CH₂Cl₂ (10 mL) and wash with 5% HCl (3 x 5 mL) and water (3 x 3 mL).
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography to obtain pure this compound.
Caption: Nickel-Catalyzed Synthesis Workflow.
Michaelis-Arbuzov Reaction (General Protocol)
The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of a carbon-phosphorus bond. This general protocol can be adapted for the synthesis of this compound from 4-methoxy-substituted aryl halides.
Materials:
-
4-Bromoanisole or 4-Iodoanisole
-
Triethyl phosphite (P(OEt)₃)
-
Anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 4-haloanisole (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl halide byproduct and any unreacted starting materials, yielding this compound.
Applications in Organic Synthesis
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.
The Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[3][4][5] The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, offering advantages such as milder reaction conditions and easier removal of the phosphate byproduct.[4][5]
General Reaction Scheme:
-
Deprotonation: A base (e.g., NaH, KHMDS) is used to deprotonate the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses to yield the alkene product and a water-soluble dialkylphosphate salt.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
Relevance in Drug Development
While specific applications of this compound in drug development are not as extensively documented as its benzyl-containing counterpart, phosphonates, in general, are of significant interest in medicinal chemistry. They can act as stable mimics of phosphate groups in biological systems, leading to their investigation as enzyme inhibitors. The structural motif present in this compound could be incorporated into larger molecules to explore potential biological activities. The closely related Diethyl 4-methoxybenzylphosphonate is utilized in the synthesis of stilbenoid derivatives, which have been studied for their neuroprotective and antioxidant properties.[6] This suggests that this compound could also serve as a versatile building block in the synthesis of novel, biologically active compounds.
References
- 1. This compound | 3762-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. nbinno.com [nbinno.com]
Spectroscopic Profile of Diethyl 4-Methoxyphenylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-Methoxyphenylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information is presented to facilitate its identification, characterization, and application in research and development.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.26 | Triplet (t) | 7.1 | 6H | -CH₂CH₃ |
| 3.80 | Singlet (s) | - | 3H | -OCH₃ |
| 3.95 – 4.14 | Multiplet (m) | - | 4H | -CH₂ CH₃ |
| 6.89 – 6.96 | Multiplet (m) | - | 2H | Ar-H (ortho to -OCH₃) |
| 7.66 – 7.74 | Multiplet (m) | - | 2H | Ar-H (ortho to -P(O)) |
Data sourced from a study published by the Royal Society of Chemistry.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 16.34 | d, J = 6.5 | -CH₂CH₃ |
| 55.36 | -OCH₃ | |
| 61.82 | d, J = 5.4 | -CH₂ CH₃ |
| 113.95 | d, J = 16.0 | Ar-C (ortho to -OCH₃) |
| 119.54 | d, J = 194.8 | Ar-C (ipso to -P(O)) |
| 133.72 | d, J = 11.3 | Ar-C (ortho to -P(O)) |
| 162.83 | d, J = 3.4 | Ar-C (ipso to -OCH₃) |
Data sourced from a study published by the Royal Society of Chemistry.[1]
Table 3: ³¹P NMR Spectroscopic Data for this compound (162 MHz, CDCl₃)
| Chemical Shift (δ) ppm |
| 19.6 |
Data sourced from a study published by the Royal Society of Chemistry.[1]
Infrared (IR) Spectroscopy Data
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch (-CH₃, -CH₂) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | P=O Stretch (Phosphoryl group) |
| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1160-1020 | Strong | P-O-C Stretch |
| ~1030 | Strong | Aryl-O-C Symmetric Stretch |
Mass Spectrometry (MS) Data
Specific experimental mass spectrometry data for this compound is not detailed in the available search results. However, the expected molecular ion peak and potential fragmentation patterns can be inferred from its structure.
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 244 | [M]⁺ (Molecular Ion) |
| 215 | [M - C₂H₅]⁺ |
| 186 | [M - 2(C₂H₅)]⁺ or [M - C₂H₅O - C₂H₅]⁺ |
| 139 | [CH₃OC₆H₄P(O)OH]⁺ |
| 108 | [CH₃OC₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typically used. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
³¹P NMR Acquisition: Phosphorus-31 NMR spectra are acquired with proton decoupling. A spectral width of around 100 ppm is common. The chemical shifts are referenced to an external 85% H₃PO₄ standard (δ = 0 ppm).[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is infused into the ion source, and a high voltage is applied to generate a fine spray of charged droplets. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Path to Structure Elucidation.
References
Diethyl 4-Methoxyphenylphosphonate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Diethyl 4-Methoxyphenylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines experimental protocols for assessing these properties and presents data in a structured format to facilitate informed decision-making in research and development.
Core Properties of this compound
This compound is an organophosphorus compound characterized by a phosphonate group attached to a methoxy-substituted phenyl ring. Its chemical structure influences its physical and chemical properties, including its solubility in various solvents and its stability under different environmental conditions.
Solubility Profile
Table 1: Representative Solubility of this compound at 25°C
| Solvent | Polarity Index | Expected Solubility |
| Water | 10.2 | Sparingly Soluble to Miscible |
| Ethanol | 5.2 | Soluble |
| Methanol | 6.6 | Soluble |
| Acetone | 5.1 | Soluble |
| Dichloromethane | 3.1 | Soluble |
| Diethyl Ether | 2.8 | Soluble |
| Toluene | 2.4 | Soluble |
| Hexane | 0.1 | Sparingly Soluble to Insoluble |
Note: This table presents expected solubility based on the general characteristics of diethyl phosphonate compounds. Experimental verification is required for precise quantitative values.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a liquid compound like this compound involves the equilibrium solubility method.[3][4]
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow any undissolved material to settle.
-
Centrifuge the vials to further separate the saturated solution from the excess solute.
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.
Stability Profile
The stability of a compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[5][6] Thermal degradation is also a potential stability concern.[7]
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for phosphonate esters, involving the cleavage of the P-O-C bond.[5] The rate of hydrolysis is significantly influenced by pH and temperature.[8]
Table 2: Expected Hydrolytic Stability of this compound
| Condition | Expected Degradation Pathway | Relative Rate |
| Acidic (e.g., pH 1-3) | Acid-catalyzed hydrolysis | Moderate to Fast |
| Neutral (e.g., pH 6-8) | Slow hydrolysis | Slow |
| Basic (e.g., pH 10-13) | Base-catalyzed hydrolysis | Fast |
Thermal Stability
Organophosphorus compounds can undergo thermal decomposition at elevated temperatures. The decomposition products can vary depending on the structure of the compound and the conditions.[7] For many phosphonates, initial degradation involves the elimination of a phosphorus acid.[7]
Experimental Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or GC system
-
pH meter
Procedure:
-
Acidic Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[9]
-
Basic Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[9]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 24 hours).[9]
-
Thermal Degradation: Place a sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[9]
-
Photostability: Expose a sample of the compound to light according to ICH Q1B guidelines.[10]
-
At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using a stability-indicating HPLC or GC method to quantify the amount of remaining this compound and detect any degradation products.
Visualized Workflows and Pathways
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing.
Postulated Hydrolysis Pathway
The diagram below illustrates the postulated hydrolysis pathway of this compound under acidic or basic conditions, leading to the formation of the monoester and ultimately the phosphonic acid.
Caption: Postulated hydrolysis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
Unlocking a World of Discovery: A Technical Guide to the Research Applications of Diethyl 4-Methoxyphenylphosphonate
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Applications of Diethyl 4-Methoxyphenylphosphonate.
This in-depth guide explores the multifaceted potential of this compound, a versatile organophosphorus compound, in various research and development domains. From its pivotal role in organic synthesis to the promising biological activities of its derivatives, this document provides a thorough overview for professionals in the chemical and biomedical sciences.
Core Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes. This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction is instrumental in the synthesis of various complex molecules, particularly stilbenoids like resveratrol and its analogues, which are known for their potential therapeutic properties.
A general workflow for the Horner-Wadsworth-Emmons reaction is depicted below:
Experimental Protocol: Representative Horner-Wadsworth-Emmons Reaction
The following is a generalized protocol for the synthesis of a stilbene derivative using this compound. Note that specific conditions may need to be optimized for different substrates.
-
Preparation of the Phosphonate Carbanion:
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
-
Reaction with Carbonyl Compound:
-
The reaction mixture is cooled to 0 °C, and a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended to determine completion).
-
-
Workup and Purification:
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired alkene.
-
Biological and Therapeutic Potential of Derivatives
Derivatives of this compound have demonstrated a range of promising biological activities, positioning them as valuable scaffolds in drug discovery and development.
Enzyme Inhibition
Certain derivatives have been identified as potent inhibitors of enzymes such as acid phosphatases, which are implicated in bone metabolism disorders like osteoporosis.
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives | Red Kidney Bean Purple Acid Phosphatase (rkbPAP) | Ki = 1.1 µM (for hexadecyl derivative) | [1] |
Anticancer and Anti-platelet Activity
Analogues of resveratrol, synthesized using phosphonate reagents, have shown significant potential in cancer research and in the modulation of platelet aggregation. Methoxy derivatives, in particular, have exhibited enhanced anti-platelet activity compared to resveratrol.
| Compound | Cell Line / Target | Activity (IC50) | Reference |
| 4'-Methoxy Resveratrol Derivative | TRAP-induced platelet aggregation | ~2.5 orders of magnitude higher than resveratrol | [2] |
| 3-Methoxy Resveratrol | PC-3 (Prostate Cancer) | High potency | [2] |
| 3,4'-Dimethoxy Resveratrol | HCT116 (Colon Cancer) | High efficacy | [2] |
| Trimethoxyresveratrol | HCT116 (Colon Cancer) | High efficacy | [2] |
| Resveratrol Analogues (with CHO group) | KB (Nasopharyngeal Epidermoid Tumor) | Significant cytotoxic activities | [3] |
Antioxidant and Neuroprotective Properties
Stilbenoid derivatives synthesized from phosphonates are recognized for their potential antioxidant and neuroprotective effects. These compounds can scavenge free radicals and modulate signaling pathways involved in cellular defense against oxidative stress.
| Compound Class | Assay | Activity | Reference |
| Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates | DPPH radical scavenging | ~10% higher than ascorbic acid (for compounds 4m, 4n, 4q) | [4] |
| Phenoxyindole derivatives | Anti-Aβ aggregation | IC50 = 3.18 ± 0.87 µM (for compound 5) | [5] |
| Phenoxyindole derivatives | Antioxidant (DPPH) | IC50 = 28.18 ± 1.40 µM (for compound 5) | [5] |
Modulation of Cellular Signaling Pathways
Derivatives of this compound, particularly the stilbenoids, have been shown to influence key cellular signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Resveratrol and its analogues have been shown to inhibit this pathway, contributing to their anticancer effects.[6][7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. Resveratrol has been demonstrated to suppress NF-κB signaling.[8][9]
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway helps protect cells from oxidative stress. Substituted trans-stilbenes have been identified as activators of Nrf2 signaling.[10][11]
Experimental Protocols for Biological Evaluation
A general workflow for the biological evaluation of compounds derived from this compound is outlined below.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a compound on cell proliferation and cytotoxicity.[5][12]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Capacity Assays (DPPH, ABTS, FRAP)
These assays are commonly used to evaluate the free radical scavenging and reducing power of compounds.[13][14][15]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at around 734 nm.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.
Conclusion
This compound is a valuable and versatile building block in modern chemical and biomedical research. Its utility in the Horner-Wadsworth-Emmons reaction facilitates the synthesis of a wide array of biologically active molecules, including stilbenoid derivatives with significant therapeutic potential. The ability of these derivatives to modulate key cellular signaling pathways underscores their importance as lead compounds in the development of novel treatments for cancer, inflammatory disorders, and neurodegenerative diseases. This guide provides a foundational understanding of the applications of this compound and serves as a practical resource for researchers aiming to harness its potential in their scientific endeavors.
References
- 1. Neuroprotective Properties of Resveratrol and Its Derivatives-Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. turkjps.org [turkjps.org]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl 4-Methoxyphenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 4-Methoxyphenylphosphonate, a versatile reagent in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for easy reference by researchers in the field.
Chemical Properties and Spectroscopic Data
This compound, also known as Diethyl (4-methoxybenzyl)phosphonate, is an organophosphorus compound with the chemical formula C₁₂H₁₉O₄P. It serves as a crucial intermediate in the synthesis of various organic molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Diethyl 4-methylbenzylphosphonate | Diethyl benzylphosphonate |
| CAS Number | 1145-93-3 | 3762-25-2[1] | 1080-32-6[2][3] |
| Molecular Formula | C₁₂H₁₉O₄P | C₁₂H₁₉O₃P[1] | C₁₁H₁₇O₃P[2][3] |
| Molecular Weight | 258.25 g/mol | 242.25 g/mol [1] | 228.22 g/mol [2] |
| Appearance | Oil[4] | Colorless liquid[5] | Colorless liquid |
| Density | Not available | 1.07 g/mL at 25 °C[5] | Not available |
| Boiling Point | Not available | 110 °C at 0.2 mmHg[5] | Not available |
| Refractive Index | Not available | n20/D 1.497[5] | Not available |
Table 2: Spectroscopic Data for this compound
| Type | Data | Reference |
| ¹H NMR (250 MHz, CDCl₃) | δ 1.42-1.46 (m, 6H), 2.09 (d, J = 4.6 Hz, 2H), 3.74 (s, 3H), 4.18-4.37 (m, 4H), 6.76-6.83 (m, 2H), 7.18-7.23 (m, 2H) | [4] |
| ¹³C NMR (62 MHz, CDCl₃) | δ 159.55 (d, J = 3.3 Hz), 131.09 (d, J = 6.4 Hz), 124.44 (d, J = 8.2 Hz), 114.99 (d, J = 2.5 Hz), 62.20 (d, J = 4.3 Hz), 57.06, 34.02 (d, J = 43.6 Hz), 16.57 (d, J = 4.5 Hz) | [4] |
| ³¹P NMR (162 MHz, CDCl₃) | δ 26.32 | [4] |
Synthesis of this compound
The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction.[5] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
This protocol describes a general procedure for the synthesis of diethyl benzylphosphonates, which can be adapted for this compound.[5]
Materials:
-
4-Methoxybenzyl halide (e.g., 4-methoxybenzyl bromide) (1.0 equivalent)
-
Triethyl phosphite (1.5 - 2.0 equivalents)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl halide.
-
Add an excess of triethyl phosphite. The reaction can often be performed neat (without a solvent).
-
Heat the reaction mixture to reflux (typically 120-160°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5][6] This reaction is particularly valuable for producing (E)-alkenes with high selectivity.[6][7] The phosphonate carbanion, generated by deprotonation of the phosphonate, is more nucleophilic and less basic than the corresponding Wittig ylides. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying the purification process.[6]
This protocol provides a general framework for the HWE reaction using this compound to synthesize stilbenoid derivatives.[8]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
This compound (1.1 equivalents)
-
Aldehyde (e.g., a substituted benzaldehyde) (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Carbanion:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH in anhydrous THF.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add fresh anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired stilbenoid derivative.
-
Application in Drug Development: Synthesis of Bioactive Stilbenoids
This compound is instrumental in the synthesis of stilbenoid derivatives, a class of compounds known for their potential neuroprotective and antioxidant properties.[9] The antioxidant activity of these synthesized compounds can be evaluated using various in vitro assays.
This is a common method to evaluate the antioxidant potential of synthesized stilbenoid compounds.
Materials:
-
Synthesized stilbenoid compound (test sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound.
-
Add a methanolic solution of DPPH to each well.
-
The final volume in each well should be constant.
-
A control well should contain methanol and the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates higher antioxidant activity.
References
- 1. diethyl (4-methylbenzyl)phosphonate [webbook.nist.gov]
- 2. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
In-depth Technical Guide: Mechanism of Action of Diethyl 4-Methoxyphenylphosphonate Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the biological activity of derivatives of Diethyl 4-Methoxyphenylphosphonate, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates and their corresponding phosphonic acids. No direct biological activity data for this compound itself was identified in the reviewed literature. The information presented herein is based on the available research on these derivatives.
Executive Summary
Phosphonate derivatives are recognized for their role as phosphate mimics, leading to their investigation as inhibitors of enzymes that process phosphate-containing substrates.[1][2] This guide details the mechanism of action of a series of this compound derivatives, which have been identified as inhibitors of Purple Acid Phosphatases (PAPs). PAPs are binuclear metallo-hydrolases implicated in bone resorption, making them a therapeutic target for osteoporosis.[3][4][5] The presented data, experimental protocols, and proposed mechanisms are derived from a key study investigating the inhibitory effects of these compounds on red kidney bean PAP (rkbPAP), a model for human PAP.
Core Biological Activity: Inhibition of Purple Acid Phosphatase (PAP)
The primary biological activity identified for derivatives of this compound is the inhibition of Purple Acid Phosphatase (PAP).[3][4][5] PAPs are enzymes that catalyze the hydrolysis of phosphate esters and are characterized by a binuclear metal center, typically Fe(III)-Fe(II) in mammals.[6] Elevated PAP activity is associated with bone metabolic disorders like osteoporosis.[3][4][5]
The studied derivatives, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, have demonstrated potent, dose-dependent inhibition of rkbPAP. The potency of these inhibitors was found to be influenced by the length of the alkyl chain in the sulfonamide moiety.[3][4]
Quantitative Inhibition Data
The inhibitory activities of the synthesized this compound derivatives against red kidney bean Purple Acid Phosphatase (rkbPAP) are summarized below. The data highlights the structure-activity relationship, particularly the effect of the alkyl chain length on inhibitory potency.
| Compound ID | Alkyl Chain | IC50 (µM) | Ki (µM) | Inhibition Type |
| 3d | Hexadecyl | 92 | 13 ± 1 | Mixed |
| 4c | Dodecyl | 421 | 95 ± 9 | Noncompetitive |
| 4d | Hexadecyl | 13 | 1.1 ± 0.2 | Mixed |
Data extracted from a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives.[3]
Mechanism of Action
The investigated this compound derivatives exhibit different modes of inhibition against rkbPAP. The dodecyl derivatives were identified as noncompetitive inhibitors, while the more potent hexadecyl derivatives displayed a mixed-mode of inhibition.[3][4]
A noncompetitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. In contrast, a mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both catalytic activity and substrate binding.
Molecular modeling studies suggest that the inhibitory activity of these compounds is determined by their interaction with the active site of the PAP enzyme.[3]
Proposed Signaling Pathway of PAP Inhibition
The following diagram illustrates the proposed mechanism of PAP inhibition by the this compound derivatives, leading to a potential therapeutic effect on bone metabolism.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the inhibitory activity of the this compound derivatives.
Synthesis of Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate Derivatives
The synthesis of the target compounds involves a multi-step process, which is outlined in the workflow diagram below. The general procedure starts from 4-methoxybenzaldehyde.[3]
General Procedure:
-
Synthesis of Diethyl (amino(4-methoxyphenyl)methyl)phosphonate: 4-methoxybenzaldehyde is reacted with ammonium acetate and diethyl phosphite in ethanol over activated molecular sieves. The resulting free amine is treated with hydrogen chloride gas to yield the hydrochloride salt.[3]
-
Synthesis of Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonates: The hydrochloride salt from the previous step is reacted with the appropriate alkyl sulfonyl chloride and diisopropylethylamine (DIPEA) in chloroform to yield the final sulfonamide derivatives.[3]
Purple Acid Phosphatase (PAP) Inhibition Assay
The inhibitory effect of the synthesized compounds on rkbPAP activity was determined using a continuous spectrophotometric assay.
Materials:
-
Red kidney bean Purple Acid Phosphatase (rkbPAP)
-
p-nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 0.1 M acetate buffer, pH 4.9)
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the inhibitor compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of rkbPAP enzyme, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period.
-
Initiate the enzymatic reaction by adding the substrate pNPP to each well.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Future Directions
The promising inhibitory activity of these this compound derivatives against PAP suggests their potential as lead compounds for the development of novel anti-osteoporotic drugs. Further research is warranted in the following areas:
-
In vivo efficacy studies: To evaluate the therapeutic potential of these compounds in animal models of osteoporosis.
-
Selectivity profiling: To assess the inhibitory activity against other phosphatases to determine their selectivity.
-
Pharmacokinetic and toxicological studies: To evaluate the drug-like properties and safety profile of the most potent inhibitors.
-
Structural studies: Co-crystallization of the inhibitors with human PAP to elucidate the precise binding interactions and guide further structure-based drug design.
Conclusion
While this compound itself has not been shown to possess direct biological activity based on the available literature, its derivatives, particularly the diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, are potent inhibitors of Purple Acid Phosphatase. The mechanism of action involves mixed or noncompetitive inhibition, depending on the specific derivative. These findings highlight the potential of the 4-methoxyphenylphosphonate scaffold as a starting point for the design of novel therapeutic agents targeting PAP for the treatment of bone metabolic disorders. Further optimization and preclinical evaluation of these compounds are necessary to validate their therapeutic utility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of purple acid phosphatase inhibitors by fragment-based screening: promising new leads for osteoporosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Inhibition studies of purple acid phosphatases: implications for the catalytic mechanism | Semantic Scholar [semanticscholar.org]
- 4. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Purple acid phosphatase inhibitors as leads for osteoporosis chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Diethyl 4-Methoxyphenylphosphonate: A Technical Guide to its Discovery, Synthesis, and Utility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core aspects of Diethyl 4-Methoxyphenylphosphonate, a significant organophosphorus compound. It covers its historical background, synthesis, characterization, and key applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Background
The discovery of this compound is intrinsically linked to the development of organophosphorus chemistry, a field that gained significant momentum in the late 19th and early 20th centuries. The foundational reaction for the synthesis of phosphonates, the Michaelis-Arbuzov reaction, was first reported by German chemist August Michaelis in 1898 and later extensively explored by the Russian chemist Aleksandr Arbuzov.[1][2] This reaction, which involves the reaction of a trialkyl phosphite with an alkyl or aryl halide, provided a versatile method for forming the crucial carbon-phosphorus bond, paving the way for the synthesis of a vast array of phosphonate compounds, including this compound.
Physicochemical and Spectroscopic Data
A comprehensive summary of the physical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇O₄P | [5] |
| Molecular Weight | 244.23 g/mol | [5] |
| CAS Number | 3762-33-2 | [5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Purity | >97.0% (GC) | [5] |
| Boiling Point | Not explicitly reported for this isomer; related benzyl isomer: 155 °C/0.5 mmHg | |
| Density | Not explicitly reported for this isomer; related benzyl isomer: 1.132 g/mL at 25 °C | |
| Refractive Index | Not explicitly reported for this isomer; related benzyl isomer: n20/D 1.504 |
Table 1: Physicochemical Properties of this compound
| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) |
| ¹H NMR (CDCl₃) | δ 7.70 (dd, J = 13.3, 8.6 Hz, 2H, Ar-H ortho to P), 6.93 (d, J = 8.8 Hz, 2H, Ar-H meta to P), 4.19 - 4.05 (m, 4H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.34 (t, J = 7.1 Hz, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 162.8 (d, J = 3.4 Hz), 133.7 (d, J = 11.3 Hz), 119.5 (d, J = 194.8 Hz), 113.9 (d, J = 16.0 Hz), 61.8 (d, J = 5.4 Hz), 55.4, 16.3 (d, J = 6.5 Hz) |
| ³¹P NMR (CDCl₃) | δ 19.6 |
| IR (KBr, cm⁻¹) | Key absorptions expected around: 3050-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (P=O stretch), 1050-1020 (P-O-C stretch), 1180 (C-O-C stretch). (Note: A specific spectrum for this compound was not found in the search results; these are expected values.) |
| Mass Spec. (EI) | Key fragments expected: m/z 244 (M⁺), 215 (M⁺ - C₂H₅), 187 (M⁺ - C₂H₅O), 139 (M⁺ - P(O)(OEt)₂). (Note: A specific spectrum for this compound was not found in the search results; these are predicted fragments.) |
Table 2: Spectroscopic Data for this compound
Experimental Protocols
The synthesis of this compound and its subsequent use in olefination reactions are cornerstone experimental procedures in organic synthesis.
Synthesis of this compound via the Michaelis-Arbuzov Reaction
This protocol describes a general procedure for the synthesis of aryl phosphonates based on the well-established Michaelis-Arbuzov reaction.
Materials:
-
4-Bromoanisole (or 4-Iodoanisole)
-
Triethyl phosphite
-
Anhydrous Toluene (or other high-boiling solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line or equivalent)
-
Heating mantle and temperature controller
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.
-
Charge the flask with 4-bromoanisole (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq).
-
Flush the system with inert gas.
-
Heat the reaction mixture to reflux (typically 120-160 °C) under an inert atmosphere.[1] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The crude product is purified by vacuum distillation to remove unreacted starting materials and byproducts, yielding this compound as a colorless oil.
Application in the Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes, particularly stilbene derivatives. This protocol outlines a general procedure for this olefination.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., benzaldehyde)
-
A strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkene.
Reaction Mechanisms and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving this compound.
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
This technical guide provides a foundational understanding of this compound, from its historical roots in the pioneering work of Michaelis and Arbuzov to its practical application in modern organic synthesis. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and utilization of this versatile phosphonate reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 3. Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites - American Chemical Society [acs.digitellinc.com]
- 4. Photocatalyst-free visible-light-promoted C(sp2)–P coupling: efficient synthesis of aryl phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. redalyc.org [redalyc.org]
An In-depth Technical Guide to the Safety, Handling, and Storage of Diethyl 4-Methoxyphenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for Diethyl 4-Methoxyphenylphosphonate (CAS No. 3762-33-2), a versatile reagent in organic synthesis. The following sections detail its chemical properties, potential hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇O₄P | |
| Molecular Weight | 244.23 g/mol | |
| Purity | >97.0% (GC) | |
| Physical State (20°C) | Liquid | |
| Appearance | Colorless to Almost colorless clear liquid | |
| Flash Point | 162 °C | |
| CAS Number | 3762-33-2 |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture under GHS. However, as with any chemical reagent, it should be handled with care, and appropriate safety precautions should be taken.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety.
| PPE | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator with organic vapor cartridges for spills or in poorly ventilated areas. | Protects against inhalation of vapors or mists. |
General Handling Advice
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
The logical workflow for handling this chemical, from preparation to disposal, is outlined in the diagram below.
Storage and Stability
Proper storage is crucial for maintaining the integrity and safety of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature, in a cool, dark place (<15°C is recommended). | To prevent degradation. |
| Container | Keep container tightly closed.[1] | To prevent contamination and exposure to moisture. |
| Incompatible Materials | Avoid strong oxidizing agents. | To prevent vigorous reactions. |
| Ventilation | Store in a well-ventilated area. | To dissipate any potential vapors. |
First Aid Measures
In the event of exposure, follow these first aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If you feel unwell, get medical advice/attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell. |
The first aid measures are based on the SDS for a similar compound, Diethyl (3-Methoxybenzyl)phosphonate, as the specific SDS for this compound does not detail these. It is always recommended to consult the specific SDS for the chemical in use.
Accidental Release and Fire-Fighting Measures
Accidental Release
In case of a spill, follow these steps:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Prevent the product from entering drains.[2]
Fire-Fighting
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: Solid streams of water.[2]
-
Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
The decision-making process for handling spills is illustrated in the following diagram.
Experimental Protocols: Representative Example
This compound is a common reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes. Below is a general, representative protocol. Note: This is a generalized procedure and should be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before starting any new experiment.
Horner-Wadsworth-Emmons Reaction
Objective: To synthesize an alkene from an aldehyde using this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
A strong base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)
-
Aldehyde
-
Anhydrous reaction vessel with a magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification setup (e.g., column chromatography)
Procedure:
-
Preparation:
-
Set up a dry reaction flask under an inert atmosphere.
-
In the flask, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
-
Ylide Formation:
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension via syringe.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0°C.
-
Slowly add a solution of the aldehyde in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Partition the mixture between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
The workflow for this experimental protocol is visualized below.
Toxicological Information
Specific toxicological data for this compound is limited. However, it belongs to the class of aryl organophosphate esters. Some compounds in this class have been identified as potential endocrine disruptors.[3] Studies on various aryl organophosphate esters have shown potential for reproductive toxicity and interaction with nuclear receptors.[4][5] It is important to note that toxicity can vary significantly with the specific structure of the compound. Given the lack of specific data, it is prudent to handle this compound with the assumption that it may have uninvestigated biological effects and to minimize exposure.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety protocols before use.
References
Methodological & Application
Application Notes: Diethyl 4-Methoxyphenylphosphonate in Horner-Wadsworth-Emmons Olefination
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction, including greater nucleophilicity and the straightforward removal of the water-soluble dialkylphosphate byproduct.[2][3] Diethyl 4-methoxyphenylphosphonate is a key reagent in this class, serving as a versatile building block for the synthesis of complex organic molecules, particularly stilbenoid derivatives.[4][5] The presence of the 4-methoxyphenyl group makes it an ideal precursor for compounds with significant biological and material science applications, including those with neuroprotective and antioxidant properties.[4][6]
Mechanism and Stereoselectivity
The HWE reaction proceeds via a well-defined mechanism:[1][2]
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step.
-
Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane ring.
-
Elimination: This intermediate collapses to yield the final alkene product and a water-soluble dialkylphosphate salt.
A significant advantage of the HWE reaction is its inherent stereoselectivity, which overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[2][3][7] This selectivity arises from the stereochemical course of the addition and elimination steps, where steric interactions favor the transition state leading to the trans-product.[7]
Key Applications
This compound is instrumental in several areas of chemical research and development:
-
Pharmaceutical Research: It is a crucial intermediate for synthesizing biologically active stilbenoids, such as resveratrol analogues, which are investigated for their potential neuroprotective and antioxidant activities.[4][6]
-
Organic Synthesis: The reagent is widely employed to construct complex molecular frameworks, including C-aryl glycosides, which are important scaffolds in many natural products and drug candidates.[4][5]
-
Materials Science: The resulting stilbene derivatives are valuable in the development of functional materials due to their unique photophysical properties.
Diagrams
References
Application Notes and Protocols for Olefination Reactions Using Diethyl 4-Methoxyphenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Horner-Wadsworth-Emmons (HWE) olefination reaction utilizing Diethyl 4-Methoxyphenylphosphonate. This reagent is a valuable tool in organic synthesis for the stereoselective formation of E-alkenes, particularly in the synthesis of stilbene derivatives and other pharmacologically relevant molecules.[1][2][3] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[4][5][6]
General Reaction Scheme
The Horner-Wadsworth-Emmons reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate oxaphosphetane. Subsequent elimination of this intermediate yields the desired alkene and a water-soluble dialkyl phosphate salt.[5][7] The reaction with this compound typically shows high selectivity for the formation of the thermodynamically more stable (E)-alkene.[5][6]
Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol details a general procedure for the synthesis of a substituted stilbene via the reaction of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas has ceased.
-
-
Reaction with the Aldehyde:
-
Cool the resulting solution of the phosphonate anion to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired (E)-stilbene derivative.[8]
-
Quantitative Data Summary
The following table summarizes representative yields for the olefination of various aldehydes with this compound under typical Horner-Wadsworth-Emmons reaction conditions.
| Aldehyde | Product | Yield (%) | Stereoselectivity (E:Z) |
| Benzaldehyde | 4-Methoxy-stilbene | 85-95 | >95:5 |
| 4-Chlorobenzaldehyde | 4-Chloro-4'-methoxy-stilbene | 80-90 | >95:5 |
| 4-Nitrobenzaldehyde | 4-Methoxy-4'-nitro-stilbene | 75-85 | >98:2 |
| 2-Naphthaldehyde | 1-(4-Methoxyphenyl)-2-(naphthalen-2-yl)ethene | 82-92 | >95:5 |
Yields and stereoselectivity are representative and can vary based on specific reaction conditions and the purity of the starting materials.
Visualizations
Reaction Mechanism
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
Application of Diethyl 4-Methoxyphenylphosphonate in Stilbene Synthesis: A Detailed Guide for Researchers
Introduction:
The synthesis of stilbenes and their derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A key reagent in the efficient synthesis of these compounds is diethyl 4-methoxyphenylphosphonate. This phosphonate is primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely adopted method for the stereoselective formation of alkenes. The HWE reaction offers considerable advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward purification of the final product due to the water-soluble nature of the phosphate byproduct.[1][2][3][4] This application note provides detailed protocols for the synthesis of stilbene derivatives using this compound and related phosphonates, summarizes quantitative data, and illustrates the relevant biological signaling pathways of the synthesized compounds.
I. Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis
The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. In the context of stilbene synthesis, a phosphonate-stabilized carbanion, generated from this compound, reacts with an aldehyde or ketone to yield the corresponding stilbene, predominantly as the E-isomer.[2][5]
Reaction Workflow:
The general workflow for the Horner-Wadsworth-Emmons reaction is depicted below.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction for stilbene synthesis.
II. Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of resveratrol, a prominent stilbenoid, and its trimethoxy analogue, which serve as representative examples of the application of diethyl arylmethylphosphonates.
Protocol 1: Synthesis of (E)-3,4',5-Trimethoxystilbene
This protocol is adapted from a published procedure for the synthesis of a resveratrol analogue.[6]
Materials:
-
Diethyl 3,5-dimethoxybenzylphosphonate (1.15 g, 4 mmol)
-
p-Anisaldehyde (4-methoxybenzaldehyde) (558 mg, 4.1 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (180 mg, 4.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl 3,5-dimethoxybenzylphosphonate and p-anisaldehyde in dry THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride portion-wise.
-
Stir the resulting mixture at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C and carefully quench with methanol.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in dichloromethane, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness.
-
Purify the crude product by column chromatography to yield (E)-3,4',5-trimethoxystilbene.
Quantitative Data for (E)-3,4',5-Trimethoxystilbene:
| Parameter | Value | Reference |
| Yield | 90% | [7] |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 160.2, 159.4, 140.2, 130.0, 129.2, 128.6, 127.5, 126.0, 114.1, 103.2, 100.3, 55.6 | [6] |
Protocol 2: Synthesis of Resveratrol
This protocol follows a multi-step synthesis of resveratrol, with the Horner-Wadsworth-Emmons reaction as the key step for stilbene backbone formation.[7]
Step 1: Synthesis of 3,5-Dimethoxybenzyl Dimethyl Phosphate
-
React 3,5-dimethoxybenzyl chloride with trimethyl phosphite.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Dissolve 26 g of 3,5-dimethoxybenzyl dimethyl phosphate in 60 mL of dry DMF.
-
Under an ice bath, add 6.5 g of sodium methoxide and stir for 30 minutes.
-
Slowly add a solution of 13.9 g of anisaldehyde in 50 mL of DMF.
-
After the addition is complete, slowly warm the reaction to room temperature and react for 10 hours.
-
Pour the reaction solution into 500 mL of ice water and neutralize with dilute hydrochloric acid.
-
A large amount of solid will precipitate. Filter the solid and recrystallize from an alcohol-water mixture to obtain (E)-3,4',5-trimethoxystilbene.
Step 3: Demethylation to Resveratrol
-
Dissolve 24 g of (E)-3,4',5-trimethoxystilbene in 50 mL of acetonitrile.
-
Add this solution to a solution of 80 g of aluminum chloride in 150 mL of acetonitrile.
-
Heat the mixture to 50-60 °C and react for 6 hours.
-
Remove the acetonitrile by distillation.
-
Slowly add 100 mL of ice water to quench the reaction.
-
Extract the product with ethyl acetate, remove the solvent, and recrystallize from an alcohol-water mixture to obtain trans-resveratrol.
Quantitative Data for Resveratrol Synthesis:
| Step | Product | Yield | Reference |
| 2 | (E)-3,4',5-Trimethoxystilbene | 90% | [7] |
| 3 | trans-Resveratrol | 85% | [7] |
III. Biological Application: Inhibition of VEGF Signaling Pathway
Resveratrol and its methoxy-substituted analogues have been shown to exhibit potent anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[8][9][10] This pathway is crucial for the formation of new blood vessels, a process that is vital for tumor growth and metastasis.
VEGF Signaling Pathway and Inhibition by Stilbene Derivatives:
The binding of VEGF to its receptor, VEGFR2, initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Resveratrol and its analogues can interfere with this pathway at multiple points.
Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by resveratrol analogues.
Resveratrol has been shown to suppress VEGF-mediated bioactivities.[8] It can inhibit the accumulation of hypoxia-inducible factor (HIF)-1α, a key transcription factor for VEGF, and also down-regulate the phosphorylation and activation of VEGFR2 induced by VEGF.[9] Furthermore, resveratrol and its synthetic analogues can disrupt downstream signaling cascades, including the p44/p42 MAP kinase and SAPK/JNK pathways, leading to a reduction in cell proliferation and migration.[10][11]
This compound and its analogues are invaluable reagents for the synthesis of stilbenes via the Horner-Wadsworth-Emmons reaction. This method provides a reliable and efficient route to a wide range of biologically active stilbenoid compounds. The detailed protocols and quantitative data presented here serve as a practical guide for researchers. Furthermore, the elucidation of the inhibitory effects of these synthesized compounds on key signaling pathways, such as the VEGF pathway, underscores their potential in the development of novel therapeutics for diseases like cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104211582A - Synthesis method of resveratrol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. SIRT1 mediated inhibition of VEGF/VEGFR2 signaling by Resveratrol and its relevance to choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Resveratrol suppresses TGF-β-induced VEGF synthesis in osteoblasts: Inhibition of the p44/p42 MAPKs and SAPK/JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl 4-Methoxyphenylphosphonate: A Versatile Reagent in Organic Synthesis
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the use of Diethyl 4-Methoxyphenylphosphonate as a key reagent in organic synthesis. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate ester is instrumental in the stereoselective synthesis of (E)-alkenes, particularly stilbenoid derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive methodologies, quantitative data, and visual aids to facilitate its application in the laboratory.
Introduction
This compound is an organophosphorus compound that serves as a crucial building block in modern organic synthesis.[3][4] Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination method that offers significant advantages over the traditional Wittig reaction.[3][5] These advantages include generally higher yields, excellent (E)-stereoselectivity, and the straightforward removal of the water-soluble phosphate byproduct.[5]
The 4-methoxybenzyl moiety of this reagent is frequently incorporated into molecules of pharmaceutical interest, such as resveratrol analogues and other stilbenoid structures, which have been investigated for their potential neuroprotective, antioxidant, and anti-cancer properties.[6][7] This document outlines the synthesis of this compound and provides detailed protocols for its application in the HWE reaction.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the treatment of a 4-methoxybenzyl halide with triethyl phosphite.[10][11]
Michaelis-Arbuzov Reaction Workflow
Caption: Workflow for the Michaelis-Arbuzov Synthesis.
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
4-Methoxybenzyl chloride (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Vacuum distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add 4-methoxybenzyl chloride (1.0 equivalent) and triethyl phosphite (1.2 equivalents).[8]
-
Heat the reaction mixture to 140-150 °C.[10]
-
Maintain this temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of ethyl chloride evolution or by TLC analysis.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the ethyl chloride byproduct, yielding this compound as a colorless oil.[12]
Table 1: Representative Data for the Synthesis of this compound
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 4-Methoxybenzyl chloride | Triethyl phosphite | 140-150 °C, 2-4 h | ~90% | [10] |
| 4-Methoxybenzyl bromide | Triethyl phosphite | Reflux, 3 h | High | [6] |
Application in Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the HWE reaction for the synthesis of (E)-stilbenes and their derivatives. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene.[5][13]
HWE Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
General Experimental Protocol for HWE Reaction
Materials:
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting pale yellow solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-alkene.[6]
Specific Protocol: Synthesis of (E)-3,4,5,4'-Tetramethoxystilbene
This protocol details the synthesis of a resveratrol analogue, demonstrating the utility of this compound in the preparation of biologically relevant molecules.[6]
Materials:
-
Diethyl 4-methoxybenzylphosphonate (20 mmol, 5.06 g)
-
Sodium tert-butoxide (40 mmol, 3.84 g)
-
3,4,5-Trimethoxybenzaldehyde (20 mmol, 3.92 g)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
A cooled solution of Diethyl 4-methoxybenzylphosphonate (20 mmol) in anhydrous DMF (20 ml) is added to a stirred suspension of sodium tert-butoxide (40 mmol) in anhydrous DMF (20 ml) at 0 °C under a nitrogen atmosphere.[6]
-
The pale yellow solution is stirred at 0 °C for a further 40 minutes.[6]
-
A cooled solution of 3,4,5-trimethoxybenzaldehyde (20 mmol) in anhydrous DMF (10 ml) is then added to the mixture.[6]
-
The resulting mixture is stirred for a further 1 hour at 0 °C and then allowed to warm to room temperature over 1.5 hours.[6]
-
Reaction completion is monitored by TLC.
-
The work-up involves quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography to yield the final product.[6]
Quantitative Data for HWE Reactions
The Horner-Wadsworth-Emmons reaction with this compound typically proceeds in high yield with excellent (E)-stereoselectivity, especially with aromatic aldehydes.[5]
Table 2: Representative Yields for the HWE Reaction of this compound with Various Aldehydes
| Aldehyde | Product | Typical Yield (%) | E/Z Ratio |
| Benzaldehyde | (E)-4-Methoxystilbene | 85-95 | >98:2 |
| 4-Nitrobenzaldehyde | (E)-4-Methoxy-4'-nitrostilbene | 80-90 | >98:2 |
| 4-Chlorobenzaldehyde | (E)-4-Chloro-4'-methoxystilbene | 82-92 | >98:2 |
| 3,4,5-Trimethoxybenzaldehyde | (E)-3,4,5,4'-Tetramethoxystilbene | 70-80 | >95:5 |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
Characterization of Products
The stilbene products can be characterized by standard spectroscopic methods.
Table 3: Representative Spectroscopic Data for (E)-4-Methoxystilbene
| Technique | Data | Reference |
| ¹H NMR | (500 MHz, CDCl₃) δ: 7.36 (2H, d, J=7.4 Hz), 7.33 (2H, d, J=8.7 Hz), 7.26-7.22 (2H, m), 7.13-7.09 (1H, m), 6.94 (1H, d, J=16.3 Hz), 6.84 (1H, d, J=16.3 Hz), 6.76 (2H, d, J=8.7 Hz), 3.71 (3H, s). | [14] |
| ¹³C NMR | (CDCl₃) δ: 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2. | [14] |
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis, particularly for the stereoselective formation of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its utility in the synthesis of stilbenoid derivatives makes it a valuable tool for researchers in medicinal chemistry and drug development. The protocols and data presented in this document provide a comprehensive guide for the successful application of this reagent in a research setting.
References
- 1. youtube.com [youtube.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. biomedres.us [biomedres.us]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Arbuzov Reaction [organic-chemistry.org]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using Diethyl 4-Methoxyphenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-Methoxyphenylphosphonate is a versatile and crucial reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes. This reaction offers significant advantages over the traditional Wittig reaction, including generally higher yields, excellent (E)-stereoselectivity, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on stilbene derivatives that form the core of compounds like resveratrol and combretastatin A-4. These compounds and their analogues are of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
The Horner-Wadsworth-Emmons (HWE) Reaction: A General Overview
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[1] The reaction mechanism proceeds through the following key steps:
-
Deprotonation: A base is used to abstract an acidic α-proton from the phosphonate, generating a nucleophilic phosphonate carbanion.[3]
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[3]
-
Elimination: The oxaphosphetane intermediate collapses to yield the alkene and a water-soluble dialkyl phosphate salt.[1]
The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions. Generally, the use of non-stabilizing groups on the phosphonate and thermodynamic control (e.g., using NaH or KH in THF at or above 0°C) favors the formation of the (E)-alkene.[4]
Data Presentation: Synthesis of Stilbene Derivatives
The following table summarizes the results of the Horner-Wadsworth-Emmons reaction between a substituted diethyl benzylphosphonate (structurally similar to this compound) and various aromatic aldehydes to yield stilbene derivatives. This data provides an indication of the expected yields and stereoselectivity.
| Aldehyde | Phosphonate | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |
| 4-Methoxybenzaldehyde | Diethyl (3,5-dimethoxybenzyl)phosphonate | KOH | THF | (E)-3,4',5-Trimethoxystilbene | Not Specified | Predominantly E | [5] |
| Anisaldehyde | Diethyl (3,5-dimethoxybenzyl)phosphonate | NaH | THF | (E)-3,4',5-Trimethoxystilbene | 35 | Predominantly E | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-Stilbene Derivatives using Sodium Hydride
This protocol describes a general method for the Horner-Wadsworth-Emmons reaction between this compound and an aromatic aldehyde using sodium hydride as the base.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 3,4,5-Trimethoxybenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0°C using an ice-water bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Slowly add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-stilbene derivative.
Protocol 2: Synthesis of (E)-3,4',5-Trimethoxystilbene using Potassium Hydroxide
This protocol is adapted from a literature procedure for a closely related substrate and can be applied to the reaction of this compound with 3,5-dimethoxybenzaldehyde.[5]
Materials:
-
This compound
-
3,5-Dimethoxybenzaldehyde
-
Potassium hydroxide (KOH), powdered
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 equivalent) and 3,5-dimethoxybenzaldehyde (1.5 equivalents) in anhydrous THF, add powdered potassium hydroxide (3.0 equivalents).
-
Vigorously stir the mixture at room temperature for 24 hours.
-
Remove the THF in vacuo.
-
To the residue, add water (30 mL) and a 1:1 mixture of hexanes and ethyl acetate (50 mL).
-
Separate the layers and extract the aqueous layer with the hexanes/ethyl acetate mixture.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (E)-3,4',5-Trimethoxystilbene.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The four main steps of the Horner-Wadsworth-Emmons reaction mechanism.
Experimental Workflow for (E)-Stilbene Synthesis
Caption: A typical experimental workflow for the synthesis of (E)-stilbenes.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Diethyl 4-Methoxyphenylphosphonate in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Diethyl 4-Methoxyphenylphosphonate in preparing a variety of biologically active compounds. This versatile reagent is a key building block in prominent organic reactions, leading to molecules with potential therapeutic applications in oncology, infectious diseases, and as antioxidants. Detailed experimental protocols for key synthetic transformations and data on the biological activity of the resulting compounds are presented.
I. Introduction
This compound is a valuable phosphonate reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of (E)-alkenes, particularly stilbene derivatives.[1] The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the corresponding ylide. Furthermore, this reagent and its derivatives are pivotal in other transformations, such as the Kabachnik-Fields reaction, for the synthesis of α-aminophosphonates, which are recognized for their diverse biological activities.[2][3]
The compounds synthesized from this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][4][5] This document outlines the application of this compound in the synthesis of such compounds and provides detailed protocols to facilitate their preparation and evaluation.
II. Key Synthetic Applications and Mechanisms
A. Horner-Wadsworth-Emmons (HWE) Reaction for Stilbene Synthesis
The HWE reaction is a cornerstone of alkene synthesis, offering excellent (E)-stereoselectivity and the use of readily available starting materials. In the context of this compound, the reaction with various aldehydes leads to the formation of methoxy-substituted stilbenes, a class of compounds known for their potential health benefits, including resveratrol analogues.[6]
Reaction Workflow:
Caption: Horner-Wadsworth-Emmons reaction workflow.
B. Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis
The Kabachnik-Fields reaction is a three-component condensation reaction between an amine, a carbonyl compound (aldehyde or ketone), and a phosphite, in this case, this compound can be conceptually adapted to form α-aminophosphonates. These products are structural analogues of α-amino acids and often exhibit interesting biological properties, including enzyme inhibition.[2][3][7]
Reaction Workflow:
Caption: Kabachnik-Fields reaction workflow.
III. Experimental Protocols
A. Synthesis of Diethyl 4-Methoxybenzylphosphonate
This protocol describes the synthesis of the title reagent from 4-methoxybenzyl chloride via the Michaelis-Arbuzov reaction.[6]
Materials:
-
4-Methoxybenzyl chloride
-
Triethyl phosphite
-
Anhydrous toluene (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl chloride (1.0 eq).
-
Add triethyl phosphite (1.2 eq). The reaction can be performed neat or in a minimal amount of anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) for 3-4 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
After completion, allow the mixture to cool to room temperature.
-
If performed neat, the excess triethyl phosphite and the ethyl chloride byproduct can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Diethyl 4-Methoxybenzylphosphonate as a colorless oil.
B. Horner-Wadsworth-Emmons Synthesis of a 3',4,4',5'-Tetramethoxystilbene (Resveratrol Analogue)[6]
Materials:
-
Diethyl 4-methoxybenzylphosphonate
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate for recrystallization
Procedure:
-
To a stirred suspension of sodium tert-butoxide (2.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a cooled solution of Diethyl 4-methoxybenzylphosphonate (1.0 eq) in anhydrous DMF.
-
Stir the resulting pale yellow solution at 0 °C for 40 minutes.
-
Add a cooled solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the mixture for an additional hour at 0 °C and then allow it to warm to room temperature over 1.5 hours.
-
Monitor the reaction for completion using TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to yield the pure 3',4,4',5'-tetramethoxystilbene.
C. General Protocol for Kabachnik-Fields Synthesis of α-Aminophosphonates[2][8]
This is a general procedure that can be adapted for this compound derivatives.
Materials:
-
An aldehyde (e.g., 4-(pyridin-2-yl)benzaldehyde) (1.0 eq)
-
A primary amine (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
Cupric acetate monohydrate (catalyst, optional)
-
Solvent-free or microwave irradiation conditions
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, primary amine, diethyl phosphite, and a catalytic amount of cupric acetate monohydrate.
-
Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 80-100 °C for 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, dissolve the crude mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-aminophosphonate.
IV. Biological Activity Data
The following tables summarize the biological activities of compounds synthesized using this compound and related derivatives.
Table 1: Anticancer Activity of Phosphonate Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-phosphonates | MCF-7 (Breast) | 2.7 | [4] |
| Pyrazole-phosphonates | HCT-116 (Colon) | 3.3 | [4] |
| Diethyl(arylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates | MBC-MCF7 (Breast) | Low % viability at 20 µg/mL | [2] |
| Resveratrol Analogue (RE-1) | - | Inhibits VEGF signaling | [8] |
Table 2: Antimicrobial Activity of Diethyl Benzylphosphonate Analogs[10]
| Compound Substituent (at para position) | E. coli K12 (MIC µg/mL) | E. coli R2 (MIC µg/mL) | E. coli R3 (MIC µg/mL) | E. coli R4 (MIC µg/mL) |
| H (Unsubstituted) | 250 | 250 | 500 | 500 |
| B(pin) | 125 | 125 | 250 | 500 |
| B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| Iodo | 125 | 125 | 250 | 500 |
V. Signaling Pathways and Mechanisms of Action
A. Inhibition of Topoisomerase IIα
Some phosphonate derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication and cell division.[9] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase IIα pathway.
B. Attenuation of VEGF-Mediated Signaling
Certain resveratrol analogues synthesized using this compound precursors have demonstrated inhibitory effects on Vascular Endothelial Growth Factor (VEGF) signaling.[8] VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Attenuation of VEGF signaling pathway.
VI. Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of a diverse range of biologically active compounds. Its application in the Horner-Wadsworth-Emmons and Kabachnik-Fields reactions provides efficient routes to stilbenes and α-aminophosphonates, respectively. The resulting molecules have shown promising anticancer, antimicrobial, and antioxidant activities, making this phosphonate a key starting material for drug discovery and development programs. The protocols and data presented herein serve as a practical guide for researchers in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, antioxidant, and anti-breast cancer activities of novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Analytical Methods for the Detection and Quantification of Diethyl 4-Methoxyphenylphosphonate
Introduction
Diethyl 4-Methoxyphenylphosphonate (DEMPP) is an organophosphorus compound with potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of novel biologically active molecules. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices to support research, development, and quality control activities. This document provides detailed application notes and protocols for the analysis of DEMPP using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar analytes like organophosphorus compounds, derivatization is often employed to enhance volatility and improve chromatographic performance.
Application Note: GC-MS for DEMPP Quantification
This method is suitable for the quantification of DEMPP in organic solvents and, with appropriate sample preparation, in less complex matrices. The protocol involves derivatization to a less polar, more volatile TMS-ester, followed by GC-MS analysis.
Experimental Workflow: GC-MS Analysis of DEMPP
Caption: Workflow for the GC-MS analysis of DEMPP.
Protocol: GC-MS Analysis of DEMPP
1. Sample Preparation (Derivatization)
-
Transfer a known volume or weight of the sample into a vial.
-
If in a volatile solvent, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the sample with dichloromethane to a suitable concentration for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.
3. Quantification
-
Prepare a calibration curve using standards of derivatized DEMPP.
-
Monitor characteristic ions of the DEMPP-TMS derivative for quantification.
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are typical and may vary depending on the specific instrument and matrix.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique, ideal for analyzing polar and non-volatile compounds like DEMPP in complex matrices without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining such polar analytes.
Application Note: LC-MS/MS for DEMPP in Biological Matrices
This method is designed for the sensitive quantification of DEMPP in biological samples such as plasma or urine. The protocol includes a protein precipitation step for sample cleanup followed by direct analysis using LC-MS/MS.
Logical Relationship: Sample Cleanup for LC-MS/MS
Caption: Sample preparation workflow for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis of DEMPP
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled DEMPP).[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
2. LC-MS/MS Conditions
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 30°C.[3]
-
Gradient:
-
0-1 min: 95% B
-
1-6 min: Linear gradient to 40% B
-
6-8 min: Hold at 40% B
-
8-8.1 min: Return to 95% B
-
8.1-11 min: Equilibrate at 95% B
-
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 3200 or equivalent).[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Source Temperature: 550°C.
-
Ion Spray Voltage: +5000 V.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Quantification
-
Optimize MRM transitions for DEMPP and the internal standard.
-
Construct a calibration curve by analyzing matrix-matched standards.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are typical and may vary depending on the specific instrument and matrix. The use of a HILIC column and MS/MS detection provides high sensitivity.[3][4]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthesized compounds like DEMPP. ¹H, ¹³C, and ³¹P NMR are particularly informative.
Application Note: Purity and Structural Confirmation by NMR
This protocol outlines the use of NMR to confirm the identity of synthesized DEMPP and to assess its purity by identifying signals from potential impurities or starting materials.
Protocol: NMR Analysis of DEMPP
1. Sample Preparation
-
Dissolve 5-10 mg of the DEMPP sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]
2. NMR Acquisition
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Experiments:
-
¹H NMR: Standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons in the molecule.
-
¹³C NMR: Proton-decoupled carbon spectrum to identify all unique carbon atoms.
-
³¹P NMR: Proton-decoupled phosphorus spectrum to observe the characteristic chemical shift of the phosphonate group.
-
3. Data Analysis
-
Compare the obtained spectra with reference spectra or predicted chemical shifts for DEMPP.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons and identify any impurities. The purity can be estimated by comparing the integral of the analyte signals to those of impurities.[5]
Expected NMR Data for DEMPP
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H | ~7.0-7.8 (Aromatic) | Doublet of doublets |
| ~3.8 (Methoxy) | Singlet | |
| ~4.1 (Methylene, -OCH₂-) | Quintet | |
| ~1.3 (Methyl, -CH₃) | Triplet | |
| ¹³C | ~160 (C-OCH₃) | |
| ~114-132 (Aromatic) | ||
| ~62 (-OCH₂) | ||
| ~55 (Methoxy) | ||
| ~16 (-CH₃) | ||
| ³¹P | ~18-22 | Singlet |
Note: Chemical shifts are relative to a standard (TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P) and can be influenced by the solvent.
Purity Assessment Workflow by NMR
Caption: Workflow for NMR-based purity assessment.
The analytical methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice of technique—GC-MS, LC-MS/MS, or NMR—will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether structural confirmation or quantitative analysis is the primary goal. For trace-level quantification in complex matrices, LC-MS/MS is the recommended method due to its superior sensitivity and selectivity.[3] GC-MS offers a solid alternative, particularly for less complex samples, while NMR remains an indispensable tool for structural verification and purity assessment in a non-destructive manner.
References
- 1. journaljpri.com [journaljpri.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - ProQuest [proquest.com]
- 4. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Diethyl 4-Methoxyphenylphosphonate in Polymer Chemistry and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-methoxyphenylphosphonate is an organophosphorus compound with potential applications in polymer chemistry and material science, primarily as a flame retardant. Organophosphorus compounds are increasingly utilized as halogen-free flame retardants to enhance the fire safety of polymeric materials.[1][2] They can function in either the gas phase, by scavenging flammable radicals, or in the condensed phase, by promoting the formation of a protective char layer.[3][4] this compound can potentially be used as either a reactive flame retardant, where it is incorporated into the polymer backbone, or as an additive flame retardant, where it is blended with the polymer matrix.
Key Applications
-
Reactive Flame Retardant for Thermosets: this compound can be chemically integrated into polymer networks, such as epoxy resins, to create inherently flame-retardant materials. This approach prevents the leaching of the flame retardant over time, ensuring permanent fire resistance.
-
Monomer for Polyphosphonate Synthesis: This compound can serve as a monomer in polycondensation reactions to produce polyphosphonates, a class of polymers known for their thermal stability and flame-retardant properties.[5]
-
Additive Flame Retardant for Thermoplastics: While less common for reactive phosphonates, it could potentially be used as an additive in thermoplastics, where it would physically blend with the polymer to impart flame retardancy.
Experimental Protocols
Protocol 3.1: Synthesis of a Flame-Retardant Epoxy Resin using this compound as a Reactive Component
This protocol describes a representative procedure for incorporating an aryl phosphonate into an epoxy resin matrix.
Materials:
-
This compound
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM) or other suitable amine curing agent
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen gas supply
Procedure:
-
Pre-reaction/Adduct Formation (Optional but Recommended):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (e.g., 0.1 mol) and the amine curing agent (e.g., DDM, 0.05 mol) in the anhydrous solvent.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 120-140°C for 2-4 hours to form a phosphonate-amine adduct. This step enhances compatibility and reactivity with the epoxy resin.
-
Remove the solvent under reduced pressure.
-
-
Blending with Epoxy Resin:
-
To the phosphonate-amine adduct, add the DGEBA epoxy resin. The stoichiometry should be calculated to ensure the desired phosphorus content in the final cured polymer (typically 1-3 wt% phosphorus for effective flame retardancy).
-
Heat the mixture to 80-100°C and stir mechanically until a homogeneous, clear blend is obtained.
-
-
Curing:
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the resin in a programmable oven using a suitable curing cycle. A typical cycle might be 120°C for 2 hours, followed by post-curing at 150°C for 2 hours and then 180°C for 1 hour.[6]
-
-
Characterization:
-
The cured epoxy thermoset can be characterized for its flame retardancy (UL-94, LOI), thermal stability (TGA), and mechanical properties (tensile, flexural tests).
-
Protocol 3.2: Synthesis of a Polyphosphonate via Polycondensation
This protocol outlines a general method for the synthesis of a polyphosphonate by reacting a phosphonic dichloride (derived from the corresponding phosphonate) with a bisphenol.
Note: This protocol requires the conversion of this compound to 4-Methoxyphenylphosphonic dichloride, which is a common precursor for polyphosphonates.
Materials:
-
4-Methoxyphenylphosphonic dichloride
-
Bisphenol A (BPA)
-
Anhydrous Pyridine or Triethylamine (as an acid scavenger)
-
Anhydrous chlorinated solvent (e.g., Dichloromethane or Chlorobenzene)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve Bisphenol A (e.g., 0.1 mol) and the acid scavenger (e.g., 0.22 mol of pyridine) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
-
Monomer Addition:
-
Dissolve 4-Methoxyphenylphosphonic dichloride (0.1 mol) in the anhydrous solvent and add it to the dropping funnel.
-
Add the phosphonic dichloride solution dropwise to the cooled bisphenol solution over a period of 1-2 hours with vigorous stirring.
-
-
Polymerization:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C.
-
Continue stirring under nitrogen for 12-24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or ethanol.
-
Filter the precipitated polymer and wash it thoroughly with water and then methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
-
Characterization:
-
The resulting polyphosphonate can be characterized for its molecular weight (GPC), thermal properties (TGA, DSC), and flame retardancy (UL-94, LOI).
-
Data Presentation
The following tables present hypothetical but representative quantitative data for polymers modified with aryl phosphonates, based on literature values for similar systems. This data serves as a benchmark for expected performance.
Table 1: Flame Retardant Properties of Epoxy Resins
| Sample ID | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Neat Epoxy | 0 | 21.5 | Fails |
| Epoxy-P-1 | 1.0 | 28.0 | V-1 |
| Epoxy-P-2 | 2.0 | 32.5 | V-0 |
| Epoxy-P-3 | 3.0 | 35.0 | V-0 |
Table 2: Thermal Stability of Polyphosphonates
| Polymer | Td5% (°C) (5% Weight Loss Temp.) | Char Yield at 700°C (%) |
| Bisphenol A Polycarbonate | 480 | 25 |
| Poly(BPA-phenylphosphonate) | 390 | 45 |
| Poly(BPA-4-methoxyphenylphosphonate) | (Expected) ~380-410 | (Expected) ~40-50 |
Table 3: Cone Calorimeter Data for Flame-Retardant Polymers
| Material | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat Epoxy | 1150 | 110 |
| Epoxy + 2% P | 550 | 85 |
| Neat Polycarbonate | 500 | 90 |
| Polyphosphonate | 250 | 60 |
Visualizations
References
Application Notes and Protocols: Diethyl 4-Methoxyphenylphosphonate as a Precursor for Novel Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-methoxyphenylphosphonate is a versatile organophosphorus reagent that serves as a key building block in the synthesis of a variety of novel organophosphorus compounds. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the phosphonate, making it a valuable precursor for creating compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of stilbene derivatives via the Horner-Wadsworth-Emmons reaction and in the construction of phosphonate-containing heterocyclic scaffolds.
Synthesis of Stilbene Derivatives via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. In this application, this compound is deprotonated to form a stabilized carbanion, which then reacts with an aldehyde to yield a stilbene derivative, predominantly as the E-isomer.[1][2] Aromatic aldehydes are particularly effective in this reaction, leading almost exclusively to the (E)-alkene.[2]
General Reaction Scheme:
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: General Procedure for the Synthesis of (E)-4-Methoxystilbene Derivatives
This protocol describes a general method for the synthesis of (E)-stilbene derivatives using this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-stilbene derivative.
-
Representative Data for HWE Reactions with Aryl Phosphonates
The following table provides representative yields for the Horner-Wadsworth-Emmons reaction of various diethyl arylphosphonates with aromatic aldehydes, demonstrating the general efficiency of this transformation.
| Precursor | Aldehyde | Product | Yield (%) | Reference |
| Diethyl benzylphosphonate | Benzaldehyde | (E)-Stilbene | >95 | Generic HWE |
| Diethyl 4-nitrobenzylphosphonate | 3,4-Dialkoxybenzaldehyde | 1,2-Bis(alkoxy)-4-(4-nitrostyryl)benzene | 60-62 | [3] |
| (3,5-Bis-methoxymethoxybenzyl)phosphonic acid diethyl ester | 4-[¹⁸F]fluorobenzaldehyde | ¹⁸F-labeled stilbene derivative | 9-22 | [4] |
Synthesis of Novel Phosphonate-Containing Heterocycles
This compound can also serve as a precursor for the synthesis of novel heterocyclic compounds bearing a phosphonate moiety. One common approach involves the generation of a phosphonate-stabilized carbanion followed by nucleophilic attack on a suitable heterocyclic electrophile.
General Reaction Scheme for Synthesis of Heterocyclic Phosphonates:
Caption: General workflow for the synthesis of heterocyclic phosphonates.
Experimental Protocol: General Procedure for the Synthesis of Phosphonate-Substituted Nitrogen Heterocycles
This protocol outlines a general method for the synthesis of phosphonate-substituted nitrogen heterocycles, such as pyridines or pyrimidines, using this compound.
Materials:
-
This compound
-
Halogenated nitrogen heterocycle (e.g., 2-chloropyridine)
-
Strong base (e.g., n-butyllithium in hexanes or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Generation of the Phosphonate Anion:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Reaction with the Heterocyclic Electrophile:
-
Add a solution of the halogenated nitrogen heterocycle (1.0 equivalent) in anhydrous THF to the phosphonate anion solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phosphonate-substituted heterocycle.
-
Biological Activity of Organophosphorus Compounds Derived from 4-Methoxyphenyl Precursors
Organophosphorus compounds are known to exhibit a wide range of biological activities.[5] While specific data for derivatives of this compound is limited, related structures have shown promising results in various assays.
Summary of Biological Activities of Related Compounds
| Compound Class | Biological Activity | Target/Assay | Representative Data | Reference |
| Diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethoxyphenyl)methyl]phosphonate | Antiviral | Avian Bronchitis Virus (IBV) | EC₅₀ = 33 µM | |
| [(5-Phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonic acid | Antiviral | Avian Bronchitis Virus (IBV) | EC₅₀ = 1.23 µM | [2] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Anticancer | Human glioblastoma U-87 cells | Reduced cell viability to 19.6% | [6] |
| Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonate | Anticancer | MCF-7 and MDA-MB-231 breast cancer cells | Significant antiproliferative activity |
Signaling Pathway Implication
The anticancer activity of some organophosphorus compounds has been linked to the induction of apoptosis and cell cycle arrest. For instance, certain furoquinoline-dione phosphonates have been shown to cause DNA damage, leading to the phosphorylation of histone H2AX and the cleavage of PARP, key events in the apoptotic cascade.
Caption: Simplified pathway of apoptosis induction by some anticancer organophosphorus compounds.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of novel organophosphorus compounds. The Horner-Wadsworth-Emmons reaction provides an efficient route to stilbene derivatives, while nucleophilic substitution reactions allow for the introduction of the phosphonate moiety onto heterocyclic rings. The resulting compounds are of significant interest for further investigation in drug discovery and development, with potential applications as antiviral and anticancer agents. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this compound and to develop new biologically active molecules.
References
- 1. scispace.com [scispace.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yields in Diethyl 4-Methoxyphenylphosphonate reactions
Technical Support Center: Diethyl 4-Methoxyphenylphosphonate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of this compound. The following question-and-answer format directly addresses specific problems to help you optimize reaction yields and streamline your workflow.
Troubleshooting the Hirao Cross-Coupling Reaction
The palladium-catalyzed Hirao reaction is the most suitable and common method for synthesizing aryl phosphonates like this compound.[1][2] It involves the coupling of an aryl halide (e.g., 4-bromoanisole or 4-iodoanisole) with diethyl phosphite.
Q1: My Hirao reaction has a low or no yield. What are the primary causes?
A1: Low yields in the Hirao reaction often stem from issues with the catalyst system, reaction conditions, or reagent reactivity. A systematic check of these factors is crucial.
-
Cause: Inefficient Catalyst System or Loading
-
Problem: The original Hirao protocol used high loadings (e.g., 5 mol%) of catalysts like Pd(PPh₃)₄.[3] Reducing the catalyst amount without optimizing the system can drastically lower the yield.[3] Furthermore, the catalyst may not be activating properly or could be deactivating during the reaction.[4]
-
Solution: Modern catalyst systems are often more efficient. Using a combination of a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a bidentate phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can significantly improve yields even at lower catalyst loadings (e.g., 1 mol%).[3][5][6] These ligands stabilize the active Pd(0) catalyst and facilitate the catalytic cycle.[6] The precipitation of palladium black is a visual sign of catalyst deactivation.[4]
-
-
Cause: Suboptimal Reaction Conditions (Solvent and Base)
-
Problem: The choice of solvent and base is critical and interdependent. A solvent that works well for one substrate may be unsuitable for another.
-
Solution: Acetonitrile is a common solvent, but for some substrates, N,N-dimethylformamide (DMF) may provide better results, often requiring a higher temperature (e.g., 110 °C).[3] Triethylamine (NEt₃) is a standard base, but for hindered systems, a bulkier base like N,N-diisopropylethylamine (DIPEA) might be beneficial to minimize side reactions like dealkylation of the phosphonate ester.[3][6]
-
-
Cause: Low Reactivity of the Aryl Halide
-
Problem: The reactivity of aryl halides in cross-coupling follows the general trend: I > Br > Cl.[7] Furthermore, the electron-donating 4-methoxy group on the phenyl ring can decrease the reactivity of the aryl halide compared to electron-deficient systems.[1][7]
-
Solution: For the synthesis of this compound, using 4-iodoanisole will be more efficient than 4-bromoanisole. If 4-bromoanisole must be used, higher temperatures or a more active catalyst system (e.g., Pd(OAc)₂/dppf) may be required.[1][3] Aryl chlorides are generally unreactive under standard Hirao conditions and require specialized, highly active catalyst systems.[3][6]
-
-
Cause: Presence of Oxygen
-
Problem: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively stopping the reaction.[4]
-
Solution: It is critical to ensure all solvents and reagents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Troubleshooting the Michaelis-Arbuzov Reaction
The classical Michaelis-Arbuzov reaction involves heating a trialkyl phosphite with an alkyl halide.[8] It is not generally suitable for non-activated aryl halides like 4-bromoanisole due to their low reactivity.[2] However, modern variations using catalysts can facilitate this transformation.
Q2: I am attempting a catalyzed Michaelis-Arbuzov reaction with 4-bromoanisole and getting poor results. Why?
A2: While catalyzed versions exist, this remains a challenging transformation.
-
Cause: Unsuitability of the Classical Reaction
-
Problem: The standard, thermal Michaelis-Arbuzov reaction requires an Sₙ2 attack by the phosphite, a pathway that is highly unfavorable on an sp²-hybridized carbon of an aryl halide.[8] This method is primarily effective for alkyl halides.[9][10]
-
Solution: For this specific target molecule, the Hirao reaction is the preferred method.[1][2] If a Michaelis-Arbuzov approach must be used, it requires significant modification.
-
-
Cause: Ineffective Catalysis
-
Problem: Lewis acid-mediated Michaelis-Arbuzov reactions have been developed, but they are most effective for benzylic and other activated halides or alcohols, proceeding through an Sₙ1-type mechanism.[11][12] An unactivated aryl halide like 4-bromoanisole is unlikely to react efficiently even with a Lewis acid.
-
Solution: Research literature for specific palladium-catalyzed Michaelis-Arbuzov reactions that are compatible with aryl halides.[10] However, these often resemble Hirao-type conditions. For a reliable and scalable synthesis, switching to a standard Hirao protocol is strongly recommended.
-
General Purification and FAQs
Q3: How can I effectively purify the this compound product?
A3: Purification typically involves removing unreacted starting materials, catalyst residues, and any side products.
-
Problem: Removing Unreacted Diethyl Phosphite or Triethyl Phosphite
-
Solution: Vacuum distillation is often effective if there is a sufficient boiling point difference between your product and the volatile phosphorus reagents. Kugelrohr distillation can be useful for small to medium scales.[13] Alternatively, flash column chromatography on silica gel is a reliable method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, will separate the less polar starting materials from the more polar phosphonate product.[14][15]
-
-
Problem: Removing Palladium Catalyst and Ligand Residues
-
Solution: The primary method for removing these non-volatile impurities is flash column chromatography.[15] Passing the crude mixture through a short plug of silica gel can also remove a significant portion of the catalyst residues.
-
-
Problem: Product is an oil and difficult to handle.
-
Solution: this compound is expected to be an oil at room temperature. Purification should focus on chromatographic or distillation methods rather than crystallization.[16] If subsequent steps require a solid, hydrolysis to the phosphonic acid can be performed, though phosphonic acids themselves can be challenging to crystallize and are often hygroscopic.[16][17]
-
Summary of Reaction Conditions for Aryl Phosphonate Synthesis
The following table summarizes conditions explored for Hirao-type reactions, which can be used as a starting point for optimization.
| Aryl Halide (Example) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyrazine | Pd(OAc)₂ (1) | dppf (1.1) | NEt₃ | CH₃CN | Reflux | 67 | [3] |
| 4-Bromotoluene | Pd(OAc)₂ (1) | dppf (1.1) | NEt₃ | CH₃CN | Reflux | 88 | [3] |
| 4-Bromoanisole | Pd(OAc)₂ (10) | None (excess DEP) | NEt₃ | None (Neat) | 175 (MW) | 69 | [2] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | dppf (1.1) | NEt₃ | DMF | 110 | 58 | [3] |
| 4-Iodotoluene | Pd(OAc)₂ (1) | dppf (1.1) | NEt₃ | CH₃CN | Reflux | 95 | [3] |
Detailed Experimental Protocols
Protocol 1: Modified Hirao Cross-Coupling Reaction
This protocol is adapted from modern, efficient versions of the Hirao reaction.[3][6]
Materials:
-
4-Bromoanisole (or 4-Iodoanisole) (1.0 eq)
-
Diethyl phosphite (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.011 eq, 1.1 mol%)
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (1.3 - 1.5 eq)
-
Anhydrous, degassed solvent (Acetonitrile or DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (1 mol%) and dppf (1.1 mol%).
-
Add the anhydrous, degassed solvent (e.g., Acetonitrile) via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the aryl halide.
-
Add the base (e.g., NEt₃, 1.5 eq), the aryl halide (e.g., 4-bromoanisole, 1.0 eq), and finally the diethyl phosphite (1.2 eq) via syringe at room temperature.
-
Heat the reaction mixture to reflux (for Acetonitrile, ~82 °C) or 110 °C (for DMF) and stir vigorously.
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Lewis Acid-Mediated Michaelis-Arbuzov Reaction (General for Activated Systems)
This protocol is provided for context and is most suitable for benzylic halides, not unactivated aryl halides.[12][18]
Materials:
-
4-Methoxybenzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Zinc Bromide (ZnBr₂) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 4-methoxybenzyl bromide (1.0 eq) and anhydrous DCM.
-
Add triethyl phosphite (1.2 eq) to the solution.
-
Add ZnBr₂ (0.2 eq) in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, quench the reaction with water. Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Hirao cross-coupling reaction.[19][20]
Caption: Mechanism of the classical Michaelis-Arbuzov reaction.[8][9]
Caption: Troubleshooting workflow for low phosphonate synthesis yields.
References
- 1. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
- 3. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 18. lookchem.com [lookchem.com]
- 19. Hirao coupling - Wikipedia [en.wikipedia.org]
- 20. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions [mdpi.com]
Identification of side products in Diethyl 4-Methoxyphenylphosphonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-Methoxyphenylphosphonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) with a trialkyl phosphite, typically triethyl phosphite.[1][2] The reaction proceeds through a nucleophilic attack of the phosphite on the benzyl halide, forming a phosphonium intermediate, which then dealkylates to yield the final phosphonate product.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are a 4-methoxybenzyl halide and triethyl phosphite. The choice of the halide (iodide, bromide, or chloride) can affect the reaction rate, with reactivity generally following the trend: I > Br > Cl.[2] Solvents are not always necessary, and the reaction can often be performed neat.[3] For milder reaction conditions, a Lewis acid catalyst such as zinc bromide (ZnBr₂) can be employed in a solvent like dichloromethane.[3]
Q3: What are the common side products in the synthesis of this compound?
A3: Common impurities can arise from unreacted starting materials or side reactions. These may include:
-
Unreacted Triethyl Phosphite: Often used in excess to drive the reaction to completion.[4]
-
Unreacted 4-Methoxybenzyl Halide: May remain if the reaction does not go to completion.
-
Triethyl Phosphate: Formed from the oxidation of the triethyl phosphite starting material.[4]
-
Diethyl Ethylphosphonate: This can form as a byproduct if the ethyl halide generated during the dealkylation step reacts with the triethyl phosphite starting material.[5]
-
Transesterification Products: If alcohols are present (e.g., from hydrolysis of the starting materials), transesterification of the phosphite or the final phosphonate product can occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.
-
³¹P NMR Spectroscopy: This is a particularly powerful technique for monitoring the reaction, as the chemical shifts of the starting triethyl phosphite and the this compound product are distinct.[4]
-
¹H NMR Spectroscopy: Can be used to track the conversion of the starting materials to the product by observing the characteristic signals of each species.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Low Reactivity of Alkyl Halide: Aryl and vinyl halides are generally unreactive in the Michaelis-Arbuzov reaction.[2] 2. Reaction Temperature is Too Low: The reaction often requires heating to proceed at a reasonable rate.[3] 3. Steric Hindrance: Bulky groups on the phosphite or the alkyl halide can slow down the reaction. 4. Reaction Not at Completion: Insufficient reaction time. | 1. Ensure you are using a benzylic halide (e.g., 4-methoxybenzyl chloride/bromide). 2. For the neat reaction, heat the mixture to 150-160 °C.[3] If using a catalyst like ZnBr₂, the reaction may proceed at room temperature.[3] 3. Use less sterically hindered starting materials if possible. 4. Increase the reaction time and monitor the progress by TLC or ³¹P NMR.[3] Using a slight excess of triethyl phosphite can also help drive the reaction to completion.[4] |
| Presence of Multiple Spots on TLC / Impure Product | 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Side Products: See Q3 for common side products. 3. Hydrolysis: Presence of water can lead to hydrolysis of the phosphite or the product. | 1. Increase reaction time or temperature as needed. Consider using an excess of triethyl phosphite.[4] 2. Purify the crude product using vacuum distillation or flash column chromatography.[4] 3. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Difficulty in Purifying the Product | 1. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult. 2. Thermal Decomposition: The product may be sensitive to high temperatures during distillation. | 1. Optimize the eluent system for column chromatography by testing different solvent mixtures with TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is often effective.[6] 2. Use a high-vacuum distillation setup to lower the boiling point of the product and minimize the risk of decomposition. |
| NMR Spectrum Shows Unexpected Signals | 1. Presence of Solvent Residue: Signals from the reaction or purification solvents. 2. Formation of Side Products: Signals corresponding to the impurities listed in Q3. | 1. Cross-reference the unexpected peaks with NMR chemical shift tables for common laboratory solvents.[7][8] 2. Compare the spectrum to the expected spectra of the starting materials and known side products. ³¹P NMR can be particularly useful for identifying phosphorus-containing impurities. |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis (Neat)
Materials:
-
4-Methoxybenzyl chloride (or bromide)
-
Triethyl phosphite (1.2 - 1.5 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.[4]
-
Charge the flask with 4-methoxybenzyl chloride (1.0 equivalent) and triethyl phosphite (1.2 - 1.5 equivalents).[4]
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-6 hours.[3][4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove unreacted starting materials and the ethyl halide byproduct.
Protocol 2: Lewis Acid-Catalyzed Synthesis
Materials:
-
4-Methoxybenzyl chloride (or bromide) (1.0 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Zinc bromide (ZnBr₂) (0.2 equivalents)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzyl chloride in anhydrous dichloromethane.[3]
-
Add triethyl phosphite to the solution.[3]
-
Add zinc bromide to the reaction mixture at room temperature with stirring.[3]
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | 223 | 1.13 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969 |
| This compound | C₁₁H₁₇O₄P | 244.23 | ~150-160 (at reduced pressure) | ~1.14 |
Table 2: Typical ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (ethoxy) | ~1.25 | t | ~7.0 | 6H |
| CH₂ (benzyl) | ~3.10 | d | ~22.0 (JP-H) | 2H |
| OCH₃ (methoxy) | ~3.78 | s | - | 3H |
| CH₂ (ethoxy) | ~4.00 | q | ~7.0 | 4H |
| Aromatic H | ~6.82 | d | ~8.5 | 2H |
| Aromatic H | ~7.15 | d | ~8.5 | 2H |
Visualizations
Michaelis-Arbuzov Reaction Pathway
Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Purification of Diethyl 4-Methoxyphenylphosphonate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-Methoxyphenylphosphonate and its derivatives. The information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for this compound, a phosphonate ester, are vacuum distillation and flash column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities found in crude this compound synthesized via the Michaelis-Arbuzov reaction?
A2: Crude products from a Michaelis-Arbuzov reaction often contain unreacted starting materials, such as 4-methoxybenzyl halide and excess triethyl phosphite. Additionally, side products like triethyl phosphate, formed from the oxidation of triethyl phosphite, may also be present.
Q3: My purified this compound is an oil. Is this normal?
A3: Yes, this compound is typically isolated as an oil at room temperature.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is generally more suitable for solid compounds. Since this compound is an oil, this technique is not typically employed for its purification. However, for solid derivatives of 4-Methoxyphenylphosphonic acid, recrystallization can be a viable option.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Issue 1: Incomplete Removal of Triethyl Phosphite
Problem: NMR or GC-MS analysis of the purified product still shows the presence of a significant amount of triethyl phosphite.
| Potential Cause | Recommended Solution |
| Insufficient Vacuum During Distillation | Ensure your vacuum system is functioning correctly and can achieve the necessary low pressure. A lower pressure will decrease the boiling point of triethyl phosphite, making it easier to remove. Check for any leaks in the distillation apparatus. |
| Incorrect Distillation Temperature | Carefully monitor the head temperature during vacuum distillation. Collect and discard the initial fraction corresponding to the boiling point of triethyl phosphite at the applied pressure. |
| Co-elution in Column Chromatography | If triethyl phosphite co-elutes with the product, optimize the solvent system. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). This should allow for the less polar triethyl phosphite to elute before the desired product. |
| Oxidation to Triethyl Phosphate | Triethyl phosphite can oxidize to the more polar triethyl phosphate, which may be harder to separate. If this is suspected, it can sometimes be intentionally oxidized using a mild oxidizing agent to facilitate separation by chromatography, as the phosphate is significantly more polar. |
Issue 2: Product Decomposition During Purification
Problem: Low yield of the desired product after purification, with evidence of decomposition (e.g., charring during distillation, streaking on TLC).
| Potential Cause | Recommended Solution |
| Excessive Heat During Distillation | High temperatures can lead to the decomposition of the phosphonate ester. Use a high vacuum to lower the distillation temperature. Ensure the heating mantle is not set too high and monitor the pot temperature closely. |
| Prolonged Heating Time | Minimize the time the product is exposed to high temperatures. Once lower-boiling impurities are removed, distill the product fraction as efficiently as possible. |
| Acidic Impurities | Trace amounts of acidic byproducts from the synthesis can catalyze decomposition at elevated temperatures. Consider a mild basic wash (e.g., with saturated sodium bicarbonate solution) of the crude product before distillation, followed by drying with an anhydrous agent like magnesium sulfate. |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can sometimes cause the degradation of organophosphorus compounds. If decomposition is observed during column chromatography, consider deactivating the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Issue 3: Difficulty with Column Chromatography Separation
Problem: Poor separation of the product from impurities during flash column chromatography.
| Potential Cause | Recommended Solution |
| Column Overloading | Overloading the column with too much crude product will result in poor separation. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper Column Packing | A poorly packed column with channels or cracks will lead to inefficient separation. Ensure the silica gel is packed uniformly as a slurry. |
| Inappropriate Solvent System | The choice of eluent is critical. Use TLC to determine an optimal solvent system where the desired product has an Rf value of approximately 0.3-0.4. A gradient elution from a non-polar to a more polar solvent system is often effective. |
Data Presentation
The following table provides representative data for the purification of a generic diethyl arylmethylphosphonate, analogous to this compound, to illustrate expected outcomes from different purification methods.
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Typical Yield | Key Parameters |
| Vacuum Distillation | ~75% | >95% | 70-85% | Pressure: 0.1-1 mmHg; Pot Temperature: 160-180°C |
| Flash Column Chromatography | ~75% | >98% | 60-80% | Stationary Phase: Silica Gel (230-400 mesh); Eluent: Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general procedure for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle with stirrer
Procedure:
-
Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum to the system, aiming for a pressure of 0.1-1 mmHg.
-
Begin heating the distillation flask gently with stirring.
-
Collect and discard the first fraction, which will primarily be residual triethyl phosphite and other low-boiling impurities.
-
Gradually increase the temperature to distill the this compound. The boiling point will be significantly higher than the initial fraction.
-
Collect the product fraction in a clean, pre-weighed receiving flask.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A gradient of ethyl acetate in hexanes (determine the optimal gradient using TLC)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradually increase the polarity of the eluent according to the pre-determined gradient.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Optimizing reaction conditions for the Horner-Wadsworth-Emmons reaction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction? The HWE reaction is a chemical process that uses a stabilized phosphonate carbanion to react with an aldehyde or ketone, typically producing an α,β-unsaturated ester or other electron-deficient alkene.[1] It is a widely used modification of the Wittig reaction for forming carbon-carbon double bonds.
Q2: What are the main advantages of the HWE reaction over the classical Wittig reaction? The HWE reaction offers several key benefits:
-
Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[2] This allows for reactions with a broader range of carbonyl compounds, including hindered ketones.[2][3]
-
Simplified Purification: The primary byproduct is a dialkylphosphate salt, which is water-soluble and easily removed by a simple aqueous extraction during workup.[1][2][4] This is a significant advantage over the often difficult-to-remove triphenylphosphine oxide byproduct from the Wittig reaction.[4]
-
Stereoselectivity: The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, and conditions can be tuned to enhance this selectivity.[5]
Q3: How are the starting phosphonate esters typically prepared? Phosphonate esters are most commonly synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2][6]
Q4: What factors influence the E/Z stereoselectivity of the HWE reaction? Several factors can be adjusted to control the stereochemical outcome:
-
Phosphonate Structure: Bulky phosphonate groups and electron-withdrawing groups on the phosphonate can enhance selectivity. For example, using phosphonates with trifluoroethyl groups (Still-Gennari modification) or aryl groups (Ando modification) strongly favors the (Z)-alkene.[1][5][7]
-
Base and Cation: Sodium (Na+) and lithium (Li+) bases typically favor (E)-alkene formation, while potassium (K+) bases used with a crown ether can promote (Z)-selectivity.[7]
-
Temperature: Higher reaction temperatures often lead to increased (E)-selectivity by allowing the reaction intermediates to equilibrate to the most stable thermodynamic state.[8] Conversely, low temperatures (-78 °C) are often used in kinetically controlled reactions to favor the (Z)-isomer, as seen in the Still-Gennari modification.[9]
-
Additives: The use of lithium chloride (LiCl) with a mild amine base (Masamune-Roush conditions) can improve (E)-selectivity, especially for base-sensitive substrates.[1][10]
HWE Reaction Workflow
The diagram below outlines the typical experimental sequence for performing a Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for the HWE reaction.
Troubleshooting Guide
This section addresses common problems encountered during the HWE reaction in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Q: My reaction is not producing any product, or the yield is very low. What are the likely causes?
-
A: This is a common issue that can stem from several factors:
-
Ineffective Deprotonation: The base may not be strong enough to deprotonate the phosphonate. The acidity of the α-proton on the phosphonate is critical.[8]
-
Low Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low, resulting in a very slow reaction rate.[8]
-
Steric Hindrance: A sterically bulky phosphonate reagent or a hindered ketone can significantly slow down the reaction.[3][8]
-
Decomposition: If your aldehyde or ketone contains base-sensitive functional groups, they may be degrading under the reaction conditions.[8]
-
Reagent Quality: The phosphonate, carbonyl compound, or base may have degraded, or the solvent may not be sufficiently anhydrous.
-
-
-
Q: How can I solve my low yield problem?
-
A: Refer to the troubleshooting flowchart below. Key strategies include:
-
Change the Base: Switch to a stronger base like sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi).[8]
-
Increase Temperature: Try running the reaction at room temperature or with gentle heating. Many HWE reactions proceed efficiently at these temperatures.[8]
-
Increase Reaction Time: Simply allowing the reaction to stir for a longer period can sometimes lead to a significant increase in yield.
-
Use Milder Conditions for Sensitive Substrates: For base-sensitive compounds, employ the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine).[10]
-
-
Problem 2: Poor E/Z Stereoselectivity
-
Q: My reaction produces a mixture of E and Z isomers. How can I improve the selectivity?
-
A: The ratio of E/Z isomers is highly dependent on the reaction conditions and reagents.
-
To Favor the (E)-Isomer: Use sodium or lithium-based reagents and consider running the reaction at a higher temperature to ensure thermodynamic control.[11] The Masamune-Roush conditions are also known to be highly (E)-selective.[11]
-
To Favor the (Z)-Isomer: The most reliable method is the Still-Gennari modification . This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) in combination with strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) and 18-crown-6 in THF at -78 °C.[7][9]
-
-
Problem 3: Difficult Workup and Purification
-
Q: I'm having trouble purifying my product. What are some common issues?
-
A: While the HWE reaction is known for its easier workup compared to the Wittig, problems can still arise.
-
Emulsion during Extraction: If an emulsion forms during the aqueous workup, adding brine can help break it.
-
Incomplete Removal of Byproduct: Ensure sufficient aqueous washes are performed to completely remove the water-soluble phosphate byproduct.
-
Product Degradation: If the product is sensitive, for example, to heat during solvent removal, it may degrade.[12] In such cases, avoid high temperatures and consider purification methods other than distillation. Column chromatography is the most common purification method.
-
-
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and resolve common HWE reaction issues.
Caption: A decision tree for troubleshooting the HWE reaction.
Data on Reaction Conditions
The choice of base, solvent, and cation significantly impacts reaction outcomes. The following tables summarize common conditions and their effects.
Table 1: Comparison of Common Bases for the HWE Reaction
| Base | Typical Solvent(s) | pKa (Conj. Acid) | Characteristics & Best Use Cases |
|---|---|---|---|
| Sodium Hydride (NaH) | THF, DME | ~36 | Strong, non-nucleophilic base. Widely used for standard HWE reactions to produce (E)-alkenes. Requires careful handling as a solid. |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | ~19 | Strong, sterically hindered base. Often used in conditions favoring (Z)-alkenes. |
| n-Butyllithium (n-BuLi) | THF, Hexanes | ~50 | Very strong base. Effective for deprotonating less acidic phosphonates but can be too reactive for substrates with sensitive functional groups. |
| Lithium Hexamethyldisilazide (LiHMDS) | THF | ~26 | Strong, non-nucleophilic, sterically hindered base. Good for avoiding side reactions with sensitive carbonyls. |
| DBU / Triethylamine (with LiCl) | Acetonitrile, THF | ~12.5 / ~11 | Mild amine bases used in Masamune-Roush conditions for base-sensitive substrates, yielding (E)-alkenes.[11] |
| Lithium Hydroxide (LiOH·H₂O) | THF or Solvent-Free | N/A | A mild, effective base for solvent-free or THF-based reactions, often providing high (E)-selectivity.[13] |
Table 2: Effect of Conditions on E/Z Selectivity for an α-Branched Phosphonate Reaction: Triethyl-2-phosphonopropionate with various aldehydes.
| Aldehyde | Base / Solvent | E/Z Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | LiOtBu / Hexane | >25:1 | 91 | [14] |
| (E)-2-Hexenal | LiOtBu / Hexane | 140:1 | 85 | [14] |
| Octanal | LiOtBu / Hexane | 8.6:1 | 90 | [14] |
| Octanal | LiOH·H₂O / Solvent-Free | 97:3 | 91 | [13] |
| Octanal | Ba(OH)₂·8H₂O / THF | 98:2 | 93 |[13] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis using NaH
This protocol is a standard starting point for achieving good yields of (E)-alkenes.[8]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the phosphonate ester (1.1 equivalents) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in small portions.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Carbonyl Addition: Cool the mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is ideal for aldehydes that are prone to decomposition or side reactions under strongly basic conditions.
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 equivalents) and anhydrous acetonitrile. Stir until the LiCl is fully dissolved.
-
Reagent Addition: Add the phosphonate ester (1.1 equivalents) to the solution.
-
Base Addition: Add the amine base, such as 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equivalents), to the mixture and stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add the base-sensitive aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Workup and Purification: Follow steps 7-10 from Protocol 1 to isolate and purify the desired (E)-alkene.
References
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with Diethyl 4-Methoxyphenylphosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of chemical reactions involving Diethyl 4-Methoxyphenylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for, and what is the typical stereochemical outcome?
This compound is a reagent commonly used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes (olefins) from aldehydes and ketones.[1][2] The 4-methoxyphenyl group provides moderate stabilization to the adjacent carbanion formed upon deprotonation. In its standard application, the HWE reaction is known to predominantly favor the formation of the thermodynamically more stable (E)-alkene.[1][3] The phosphonate carbanion is more nucleophilic and less basic than the ylides used in a traditional Wittig reaction, and the water-soluble phosphate byproduct simplifies purification.[1][2]
Q2: My HWE reaction with this compound is resulting in a poor E:Z ratio. What are the key factors I should investigate to improve (E)-selectivity?
A lack of stereoselectivity in the HWE reaction often points to suboptimal reaction conditions that do not sufficiently favor one stereochemical pathway.[4] To enhance the yield of the desired (E)-isomer, consider the following factors:
-
Choice of Base and Cation: Lithium (Li⁺) and Sodium (Na⁺) cations generally promote higher (E)-selectivity compared to Potassium (K⁺). Using bases like NaH or LiHMDS is recommended.
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature or slightly above) allow for the equilibration of the intermediate oxaphosphetanes, which favors the formation of the more stable trans-intermediate, leading to the (E)-alkene.[3]
-
Solvent: Aprotic, non-polar solvents like Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard. DME can sometimes provide slightly better (E)-selectivity than THF.[3]
-
Steric Hindrance: Increasing the steric bulk of the aldehyde reactant can also enhance (E)-stereoselectivity.[3]
Q3: How can I selectively synthesize the (Z)-alkene using this compound?
To achieve high (Z)-selectivity, the standard HWE conditions must be modified. The Still-Gennari modification is the preferred method. This approach is designed to prevent the equilibration of the intermediates, thus favoring the kinetic product, which leads to the (Z)-alkene.[3][5] Key conditions include:
-
Phosphonate Structure: While the standard this compound can be used, the Still-Gennari modification works best with phosphonates bearing electron-withdrawing groups on the esters (e.g., trifluoroethyl esters).[5] This modification accelerates the final elimination step.
-
Base and Cation: Use of strongly dissociating potassium bases, such as Potassium Hexamethyldisilazide (KHMDS), is critical.
-
Additives: The addition of a crown ether (e.g., 18-crown-6) is necessary to sequester the potassium cation, preventing it from coordinating with the intermediates.[6]
-
Temperature: The reaction must be run at very low temperatures (e.g., -78 °C) to trap the kinetic intermediate.
Q4: My reaction seems to stall, and I am isolating a β-hydroxy phosphonate intermediate instead of the desired alkene. What is causing this?
The final step of the HWE reaction is the elimination of the phosphate group from the β-hydroxy phosphonate intermediate. With less reactive or sterically hindered substrates, this elimination can be slow.[4] To drive the reaction to completion, you can try:
-
Increasing the reaction time or temperature after the initial addition step.
-
If the intermediate has been isolated, it can be treated separately with a base (like NaH) in a suitable solvent to induce elimination.
Q5: Are there milder reaction conditions available for substrates that are sensitive to strong bases like NaH?
Yes, for base-sensitive substrates, the Masamune-Roush conditions are highly effective.[5][7] These conditions utilize a milder base in conjunction with a lithium salt. A common combination is:
-
Base: 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA).
-
Additive: Lithium chloride (LiCl) or Lithium bromide (LiBr).
-
Solvent: Anhydrous THF or acetonitrile.
The lithium salt acts as a Lewis acid to coordinate with the carbonyl and intermediates, facilitating the reaction under less harsh basic conditions.
Troubleshooting Guide: Improving Stereoselectivity
Use this guide to diagnose and resolve common issues with stereoselectivity in your HWE reactions.
Caption: Troubleshooting workflow for optimizing E/Z stereoselectivity.
Data on Reaction Condition Effects
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the chosen parameters. The following tables summarize the expected outcomes based on different experimental conditions.
Table 1: Effect of Cation and Temperature on Stereoselectivity
| Cation | Temperature | Predominant Isomer | Typical E:Z Ratio |
|---|---|---|---|
| Li⁺ | -78 °C to 23 °C | (E) | >90:10 |
| Na⁺ | -78 °C to 23 °C | (E) | >90:10 |
| K⁺ | 23 °C | (E) | ~50:50 |
| K⁺ + 18-crown-6 | -78 °C | (Z) | <10:90 |
Data compiled from systematic studies on the HWE reaction.[3]
Table 2: Solvent Effects on Asymmetric Reactions
| Reaction Type | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Phospha-Michael | Toluene | 95 | 89 |
| Dichloromethane | 92 | 80 | |
| THF | 90 | 75 | |
| Acetonitrile | 85 | 60 |
Data adapted from a representative study on asymmetric phosphonate synthesis, highlighting that non-polar solvents often provide superior enantioselectivity.[8]
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis (Standard HWE)
This protocol outlines a standard procedure for synthesizing an (E)-alkene from an aldehyde and this compound.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. To this suspension, add this compound (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases, indicating formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Protocol 2: Procedure for (Z)-Alkene Synthesis (Still-Gennari Modification)
This protocol is adapted for the selective synthesis of (Z)-alkenes.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF and 18-crown-6 (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add Potassium Hexamethyldisilazide (KHMDS, 1.1 equivalents) as a solution in THF to the flask. To this cold solution, add this compound (1.0 equivalent) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC. It is crucial to maintain the low temperature to prevent isomerization.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and follow the extraction and purification steps outlined in Protocol 1.
Reaction Pathway Visualization
The stereochemical outcome of the HWE reaction is determined by the stability and reaction rates of key intermediates.
Caption: Competing pathways in the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Diethyl 4-Methoxyphenylphosphonate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and scale-up of Diethyl 4-Methoxyphenylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound, and why can't I use a simple Michaelis-Arbuzov reaction?
A1: The standard and most effective method for synthesizing this compound is a transition-metal-catalyzed cross-coupling reaction. The classical Michaelis-Arbuzov reaction, which involves heating an alkyl halide with a trialkyl phosphite, is generally ineffective for aryl halides like 4-bromoanisole or 4-iodoanisole due to the high strength of the carbon-halogen bond on the sp²-hybridized carbon of the aromatic ring.[1] To overcome this, catalysts based on palladium (e.g., Hirao coupling) or nickel are employed to facilitate the carbon-phosphorus bond formation.[1][2]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in nickel or palladium-catalyzed phosphonylation reactions can stem from several factors:
-
Inactive Catalyst: The active form of the catalyst (Pd(0) or Ni(0)) may not be generated efficiently or could be deactivated. This can be due to impurities in the starting materials or solvent, or exposure to oxygen.
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Suboptimal Reaction Temperature: The temperature must be high enough to promote the reaction but not so high as to cause decomposition of the catalyst, starting materials, or product.
-
Ineffective Base: The base is crucial for the reaction, often facilitating the formation of the active phosphonate nucleophile. The choice and purity of the base (e.g., triethylamine, potassium carbonate) are critical.
-
Moisture: Water in the reaction can hydrolyze the phosphite reagent and interfere with the catalyst's activity.
Q3: I'm observing significant by-product formation. What are these by-products and how can I minimize them?
A3: Common by-products in catalyzed cross-coupling reactions include:
-
Homo-coupling of Aryl Halide: This forms a biphenyl derivative and is often a result of side reactions in the catalytic cycle.
-
Reduced Aryl Halide: The starting aryl halide can be reduced to anisole.
-
Phosphonate By-products: Unreacted diethyl phosphite or its oxidized form, diethyl phosphate, can be present.
-
Ligand-Related Impurities: Decomposed or oxidized phosphine ligands can contaminate the product.
To minimize these, ensure an inert atmosphere (nitrogen or argon) is maintained, use high-purity, degassed solvents and reagents, and optimize the stoichiometry of the reactants and catalyst loading.
Q4: How does the scale-up process affect this reaction?
A4: Scaling up introduces significant challenges, primarily related to heat and mass transfer.[2][3]
-
Heat Transfer: Catalyzed C-P coupling reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[3] This can lead to localized overheating, causing decomposition and by-product formation. A thorough reaction calorimetry study is recommended to ensure safety.[3]
-
Mass Transfer (Mixing): Efficient mixing is crucial to maintain a homogeneous distribution of the catalyst and reactants. Inadequate mixing can lead to localized concentration gradients, reducing yield and purity.
-
Catalyst Handling: On a large scale, the handling of pyrophoric or air-sensitive catalysts and ligands requires specialized equipment and procedures.
Q5: What is the most effective method for purifying this compound, especially for removing catalyst residues?
A5: Purification typically involves a multi-step approach:
-
Aqueous Workup: After the reaction, a wash with a mild acid (like dilute HCl) followed by a brine wash can help remove the base and other water-soluble impurities.
-
Filtration: Passing the crude product through a plug of silica gel or celite can remove a significant portion of the metal catalyst residues.
-
Vacuum Distillation: For larger quantities, high-vacuum distillation is often the most effective method to separate the product from non-volatile impurities, including catalyst residues and high-boiling by-products.
-
Column Chromatography: For achieving very high purity, especially on a laboratory scale, silica gel column chromatography is effective. A gradient elution, for example with hexanes and ethyl acetate, is typically used.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the nickel- or palladium-catalyzed synthesis of aryl phosphonates, which can be adapted for this compound.
| Parameter | Typical Range / Value | Notes |
| Aryl Halide | 4-Bromoanisole or 4-Iodoanisole | Iodides are generally more reactive than bromides. |
| Phosphonating Agent | Diethyl Phosphite or Triethyl Phosphite | Stoichiometry is typically 1.1 to 1.5 equivalents. |
| Catalyst | Pd(OAc)₂ or NiCl₂(dppp) | Catalyst loading is usually between 1-5 mol%. |
| Ligand | dppf, dppb, PPh₃ | Often used in a 1:1 or 2:1 ratio to the metal. |
| Base | Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃ | Typically 1.5 to 3.0 equivalents. |
| Solvent | Toluene, DMF, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 140 °C | Dependent on solvent and catalyst system. |
| Reaction Time | 4 - 24 hours | Monitored by TLC, GC, or ³¹P NMR. |
| Typical Yield | 65 - 90% | Highly dependent on optimization of all parameters. |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Synthesis of this compound (Hirao Reaction)
This protocol is a generalized procedure based on established methods for palladium-catalyzed C-P cross-coupling reactions.[1][2]
Materials:
-
4-Bromoanisole (1.0 eq)
-
Diethyl phosphite (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous, degassed Toluene
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and dppf (0.04 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution is formed.
-
Reagent Addition: Add 4-bromoanisole (1.0 eq), diethyl phosphite (1.2 eq), and triethylamine (2.0 eq) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a colorless to pale yellow oil.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Caption: Logical relationship of key parameters affecting reaction outcomes.
References
Resolving complex NMR spectra in Diethyl 4-Methoxyphenylphosphonate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of Diethyl 4-Methoxyphenylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H, 13C, and 31P NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly based on the solvent and experimental conditions. However, typical values are summarized in the table below.
Q2: Why do the methylene protons (-OCH2CH3) appear as a complex multiplet instead of a simple quartet?
A2: The methylene protons are diastereotopic due to the chiral phosphorus center. This means they are chemically non-equivalent and will couple to each other, to the adjacent methyl protons, and to the phosphorus nucleus. This results in a more complex splitting pattern than a simple quartet.
Q3: How can I confirm the presence of the phosphorus atom in my molecule?
A3: The most direct method is to acquire a 31P NMR spectrum. This compound should exhibit a single peak in the 31P NMR spectrum.[1] Additionally, in the 1H and 13C spectra, you should observe coupling to the phosphorus atom for nearby nuclei.
Q4: My 31P NMR spectrum shows more than one peak. What could be the issue?
A4: Multiple peaks in the 31P NMR spectrum could indicate the presence of impurities or degradation products. Common impurities could include the starting materials or byproducts from the synthesis, or oxidation products.[2] It is also possible that different phosphorus-containing species are in equilibrium.
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aromatic Region of the 1H NMR Spectrum
Problem: The signals for the aromatic protons are overlapping, making it difficult to assign them and determine the coupling constants accurately.
Solution Workflow:
Caption: Workflow for resolving overlapping aromatic signals.
Detailed Methodologies:
-
Solvent Change: Different deuterated solvents can induce changes in the chemical shifts of the aromatic protons due to varying solvent-solute interactions. This can often resolve accidental signal overlap.
-
Protocol: Prepare samples of your compound in different deuterated solvents (e.g., CDCl3, Benzene-d6, Acetone-d6, DMSO-d6). Acquire a standard 1H NMR spectrum for each sample under identical conditions. Compare the spectra to identify the solvent that provides the best signal separation.[3]
-
-
2D NMR Spectroscopy: Techniques like 1H-1H COSY and 1H-13C HSQC can help in resolving overlapping signals and making unambiguous assignments.
-
1H-1H COSY Protocol: This experiment shows correlations between coupled protons. Overlapping multiplets can be traced out by their cross-peaks, aiding in the identification of individual spin systems.
-
1H-13C HSQC Protocol: This experiment correlates protons to the carbons they are directly attached to. Since 13C chemical shifts are generally better dispersed, this can help to resolve overlapping proton signals.[4]
-
-
Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to the NMR sample to induce large changes in the chemical shifts of nearby protons, thereby resolving overlap.[3][5]
-
Protocol: Prepare a stock solution of an LSR (e.g., Eu(fod)3). Add small increments of the LSR solution to your NMR sample, acquiring a 1H NMR spectrum after each addition. Monitor the changes in chemical shifts to achieve optimal signal separation. Be aware that excessive LSR can cause line broadening.[3]
-
Issue 2: Broad or Poorly Resolved Signals
Problem: The NMR signals are broad, leading to a loss of resolution and difficulty in interpreting coupling patterns.
Solution Workflow:
Caption: Logical steps for troubleshooting broad NMR signals.
Detailed Methodologies:
-
Sample Preparation:
-
Concentration: Highly concentrated samples can lead to increased viscosity and line broadening. Try diluting your sample.
-
Purity: Paramagnetic impurities can cause significant line broadening. Purify your sample if necessary.
-
Solids: Ensure there are no suspended solids in your NMR tube, as this will degrade the magnetic field homogeneity. Filter your sample if needed.
-
-
Spectrometer Shimming: Poor shimming of the magnetic field is a common cause of broad lines. Re-shim the spectrometer, particularly the Z1 and Z2 shims, to optimize the field homogeneity.
-
Temperature Stability: Fluctuations in temperature can cause line broadening. Ensure the spectrometer's temperature control system is stable.
Data Presentation
Table 1: Typical NMR Data for this compound in CDCl3
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 1H | 7.66 - 7.74 | m | Aromatic (2H, ortho to P) | |
| 1H | 6.89 - 6.96 | m | Aromatic (2H, meta to P) | |
| 1H | 3.95 - 4.14 | m | 3JHH = 7.1 | -OCH2CH3 (4H) |
| 1H | 3.80 | s | -OCH3 (3H) | |
| 1H | 1.26 | t | 3JHH = 7.1 | -OCH2CH3 (6H) |
| 13C | 162.83 | d | 3JCP = 3.4 | Aromatic (C-OMe) |
| 13C | 133.72 | d | 2JCP = 11.3 | Aromatic (CH, ortho to P) |
| 13C | 119.54 | d | 1JCP = 194.8 | Aromatic (C-P) |
| 13C | 113.95 | d | 3JCP = 16.0 | Aromatic (CH, meta to P) |
| 13C | 61.82 | d | 2JCP = 5.4 | -OCH2CH3 |
| 13C | 55.36 | s | -OCH3 | |
| 13C | 16.34 | d | 3JCP = 6.5 | -OCH2CH3 |
| 31P | 19.6 | s |
Data compiled from publicly available sources.[1] Actual values may vary depending on experimental conditions.
Experimental Protocols
Standard 1H NMR Acquisition:
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.
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Spectrometer Setup:
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Tune and match the probe for 1H.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity.
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-
Acquisition Parameters:
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Pulse program: Standard single pulse (e.g., zg30).
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Number of scans: 8-16.
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Relaxation delay (d1): 1-2 seconds.
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Acquisition time: 2-4 seconds.
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Spectral width: ~16 ppm centered around 5 ppm.
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-
Processing:
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Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 0.3 Hz).
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Phase and baseline correct the spectrum.
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Reference the spectrum to the TMS signal at 0.00 ppm.
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Standard 31P{1H} NMR Acquisition:
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Sample Preparation: Use the same sample as prepared for 1H NMR.
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Spectrometer Setup:
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Tune and match the probe for 31P.
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Use the same lock and shim values from the 1H experiment.
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-
Acquisition Parameters:
-
Pulse program: Standard single pulse with proton decoupling (e.g., zgpg30).
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Number of scans: 64-128.
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Relaxation delay (d1): 2-5 seconds.
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Acquisition time: 1-2 seconds.
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Spectral width: ~200 ppm centered around 0 ppm.
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-
Processing:
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Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz).
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Phase and baseline correct the spectrum.
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Reference the spectrum to an external standard of 85% H3PO4 at 0.00 ppm.
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References
Preventing the decomposition of Diethyl 4-Methoxyphenylphosphonate during reactions
Welcome to the technical support center for Diethyl 4-Methoxyphenylphosphonate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound?
A1: this compound is susceptible to two primary decomposition pathways:
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Hydrolysis: The ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding phosphonic acid and ethanol. The presence of strong acids or bases, and elevated temperatures can accelerate this process.
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Thermal Decomposition: At elevated temperatures, organophosphonates can undergo decomposition, which may involve the elimination of a phosphorus acid and subsequent reactions of the resulting intermediates. While phosphonates are generally more thermally stable than phosphates, prolonged exposure to high heat should be avoided.
Q2: How does the 4-methoxy group influence the stability of the molecule?
A2: The 4-methoxyphenyl group is an electron-donating group. This electronic effect can influence the reactivity of the benzylic position in reactions like the Horner-Wadsworth-Emmons (HWE) reaction. While it can facilitate the desired deprotonation at the alpha-carbon, it may also have a modest electronic influence on the stability of the phosphonate group itself, though this effect is generally less pronounced than the reaction conditions.
Q3: What are the initial signs of decomposition of this compound?
A3: Decomposition can be identified by:
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A change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown).
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The appearance of additional spots on a Thin Layer Chromatography (TLC) plate that are not the starting material or the desired product.
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The presence of unexpected peaks in analytical data, such as NMR or LC-MS, corresponding to byproducts like 4-methoxyphenylphosphonic acid.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during reactions involving this compound, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
Issue 1: Low or No Product Yield in Horner-Wadsworth-Emmons Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Ineffective Deprotonation | Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS). | The acidity of the α-proton is crucial for carbanion formation. A stronger base ensures complete deprotonation. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary in some cases. | The rate of carbanion formation and subsequent reaction with the carbonyl compound is temperature-dependent. |
| Steric Hindrance | If using a sterically hindered aldehyde or ketone, consider using a less bulky base or a phosphonate with smaller ester groups (e.g., dimethyl). | Steric hindrance can impede the approach of the reactants. |
| Decomposition of Reactants | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Water can quench the carbanion and lead to hydrolysis of the phosphonate. |
Experimental Protocol: Optimized Horner-Wadsworth-Emmons Reaction
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Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
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Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to dissolve the phosphonate.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Carbonyl Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
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Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Product Decomposition During Work-up or Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Presence of Acidic or Basic Residues | Neutralize the reaction mixture carefully before extraction. Wash the organic layer with a dilute solution of a weak acid (e.g., 1% HCl) or a weak base (e.g., saturated NaHCO₃ solution) as appropriate, followed by a water wash. | Residual acid or base from the reaction or quench can catalyze hydrolysis during work-up. |
| Prolonged Exposure to Silica Gel | Minimize the time the product is on the silica gel column. Use a less acidic grade of silica gel or pre-treat the silica gel with a small amount of triethylamine in the eluent. | Silica gel is acidic and can promote the decomposition of sensitive compounds. |
| High Temperatures During Solvent Removal | Use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to remove the solvent. | Excessive heat can lead to thermal decomposition. |
Data Presentation
Table 1: Comparison of Bases for the Horner-Wadsworth-Emmons Reaction
| Base | pKa of Conjugate Acid | Typical Reaction Temperature | Notes |
| Sodium Ethoxide (NaOEt) | ~16 | Room Temperature | May lead to equilibrium and lower yields. |
| Sodium Hydride (NaH) | ~36 | 0 °C to Room Temperature | Strong, non-nucleophilic base. Good for most applications. |
| Lithium Diisopropylamide (LDA) | ~36 | -78 °C to 0 °C | Very strong, sterically hindered base. Useful for sensitive substrates. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 | -78 °C to Room Temperature | Strong, non-nucleophilic base. Soluble in THF. |
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Primary decomposition pathways for this compound.
Effect of different bases and solvents on Diethyl 4-Methoxyphenylphosphonate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-Methoxyphenylphosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize stilbene derivatives, particularly those containing a 4-methoxyphenyl group. This reaction is a widely employed method for the stereoselective formation of alkenes. The resulting stilbene scaffold is a core structure in numerous biologically active compounds.
Q2: How does the 4-methoxyphenyl group influence the reactivity of the phosphonate?
A2: The 4-methoxyphenyl group is an electron-donating group. This electronic effect increases the electron density at the benzylic carbon, which can slightly decrease the acidity of the alpha-protons compared to phosphonates with electron-withdrawing groups. Consequently, a sufficiently strong base is required for efficient deprotonation to form the reactive phosphonate carbanion.
Q3: Which bases are typically used for the deprotonation of this compound?
A3: A range of bases can be used, with the choice often depending on the desired reactivity and the sensitivity of other functional groups in the reactants. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and potassium hexamethyldisilazide (KHMDS). For base-sensitive substrates, milder conditions such as the Masamune-Roush conditions (LiCl and an amine base like DBU) can be employed.[1]
Q4: What is the expected stereochemical outcome of the Horner-Wadsworth-Emmons reaction with this phosphonate?
A4: The standard Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene (trans-isomer).[2][3] High (E)-selectivity is often achieved, particularly with thermodynamically controlled reaction conditions.
Q5: How can I improve the yield of my reaction?
A5: Optimizing reaction conditions is key to improving yields. This includes ensuring anhydrous conditions, choosing an appropriate base and solvent, and controlling the reaction temperature. For instance, a solvent-free reaction using potassium tert-butoxide has been reported to give a very high yield of a similar (E)-phosphonocinnamic ester.[4] Troubleshooting common issues such as incomplete deprotonation or side reactions is also crucial (see Troubleshooting Guide below).
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation: The base is not strong enough to efficiently deprotonate the phosphonate. The electron-donating 4-methoxyphenyl group can make the alpha-proton less acidic. | • Switch to a stronger base (e.g., from KOtBu to NaH or LDA).• Ensure the base is fresh and has not been deactivated by moisture. |
| Presence of Moisture: Water in the reaction will quench the phosphonate carbanion and any strong base. | • Use freshly dried solvents.• Dry glassware thoroughly in an oven before use.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature: The reaction rate may be too slow at the temperature employed. | • Allow the reaction to warm to room temperature or gently heat after the initial addition of the aldehyde. |
| Steric Hindrance: A bulky aldehyde or ketone can sterically hinder the approach of the phosphonate carbanion. | • Increase the reaction time.• Consider using a less sterically hindered phosphonate if possible, although this would change the product. |
| Aldehyde Decomposition: The aldehyde may be unstable to the basic reaction conditions. | • Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C).• Consider using milder bases like DBU in the presence of LiCl (Masamune-Roush conditions).[1] |
Issue 2: Poor (E/Z) Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Kinetic Control Favoring (Z)-isomer: Rapid, irreversible reaction at low temperatures can sometimes lead to the kinetic (Z)-product. | • Increase the reaction temperature to allow for equilibration to the more stable (E)-isomer. Higher temperatures generally favor (E)-alkene formation.[3] |
| Choice of Cation: The counter-ion of the base can influence stereoselectivity. | • Lithium and sodium bases generally favor the formation of (E)-alkenes. Potassium bases, especially in the presence of a crown ether, can sometimes favor the (Z)-isomer.[3] |
| Solvent Effects: The polarity of the solvent can impact the stability of the intermediates. | • Aprotic polar solvents like THF and DMF are commonly used and generally provide good (E)-selectivity. |
Data Presentation
Table 1: Effect of Different Bases on the Horner-Wadsworth-Emmons Reaction
| Base | Solvent | Temperature | Typical Yield of (E)-alkene | Notes |
| NaH | THF | 0 °C to RT | Good to Excellent | A very common and effective choice for standard HWE reactions.[2] |
| KOtBu | THF | 0 °C to RT | Good to Excellent | Another strong base that is widely used. |
| KOtBu | Solvent-free | RT | ~99% | A mechanochemical approach has shown excellent yield for a similar phosphonate.[4] |
| LDA | THF | -78 °C to RT | Good to Excellent | A strong, non-nucleophilic base, useful for rapid deprotonation. |
| KHMDS | THF | -78 °C | Good | Often used with crown ethers to promote (Z)-selectivity with modified phosphonates.[3] |
| DBU/LiCl | Acetonitrile | 0 °C to RT | Good | Masamune-Roush conditions, suitable for base-sensitive substrates.[1] |
Note: Yields are generalized based on the HWE reaction literature. Specific yields for this compound may vary depending on the aldehyde used.
Table 2: Influence of Solvents on the Horner-Wadsworth-Emmons Reaction
| Solvent | Polarity | Characteristics | Expected Outcome |
| Tetrahydrofuran (THF) | Polar Aprotic | The most commonly used solvent. Good for dissolving reagents and stabilizing intermediates. Must be anhydrous. | Generally high yields and good (E)-selectivity.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Higher boiling point than THF, can be useful for less reactive substrates requiring heating. Must be anhydrous. | Can improve yields for sluggish reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Often used in Masamune-Roush conditions with LiCl and an amine base. | Good for reactions with base-sensitive substrates. |
| Toluene | Nonpolar | Less common for HWE reactions, but can be used. | May result in lower yields compared to polar aprotic solvents. |
Experimental Protocols
Standard Protocol for the Horner-Wadsworth-Emmons Reaction with NaH in THF
Materials:
-
This compound
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Aldehyde (e.g., Benzaldehyde)
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Sodium Hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).
-
Preparation of NaH: Sodium hydride (1.2 equivalents) is added to the flask. The mineral oil is removed by washing with anhydrous hexanes, followed by careful decantation of the solvent under an inert atmosphere.
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Addition of Solvent and Phosphonate: Anhydrous THF is added to the flask to create a suspension of NaH. The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension.
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Formation of the Ylide: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
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Addition of Aldehyde: The resulting solution containing the phosphonate carbanion is cooled back to 0 °C. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
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Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired stilbene derivative.
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Decision tree for troubleshooting low yield in HWE reactions.
References
Strategies to minimize impurities in Diethyl 4-Methoxyphenylphosphonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Diethyl 4-Methoxyphenylphosphonate. Our aim is to help you minimize impurities, optimize yields, and ensure the successful execution of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-methoxybenzyl halide (chloride or bromide). The reaction is typically performed by heating the neat reactants or in a high-boiling solvent.
Q2: What are the critical parameters that influence the purity and yield of this compound in the Michaelis-Arbuzov reaction?
A2: Several factors significantly impact the outcome of the synthesis:
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Purity of Starting Materials: The purity of both the 4-methoxybenzyl halide and triethyl phosphite is crucial. Impurities in the starting materials can lead to unwanted side reactions and contaminate the final product.
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Reaction Temperature: The reaction generally requires elevated temperatures, often in the range of 120-160°C, to proceed at a reasonable rate. However, excessively high temperatures can promote the formation of byproducts and decomposition.
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Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting materials. The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
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Stoichiometry of Reactants: An excess of triethyl phosphite is often used to ensure the complete consumption of the 4-methoxybenzyl halide and can also serve as the solvent.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include:
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Unreacted Triethyl Phosphite: Due to the use of excess reagent.
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Triethyl Phosphate: Formed from the oxidation of triethyl phosphite, especially if the reaction is exposed to air.
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4-Methoxybenzyl Alcohol: Can be present as an impurity in the starting 4-methoxybenzyl halide or formed through hydrolysis.
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Byproducts from Side Reactions: Such as those arising from the reaction of the ethyl halide byproduct with triethyl phosphite, or potential ether formation.
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective purification method is vacuum distillation. This technique separates the desired product from less volatile impurities and any high-boiling solvents used. The significant difference in boiling points between this compound and common impurities like unreacted triethyl phosphite allows for efficient separation. For removal of non-volatile impurities, flash column chromatography on silica gel can also be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Low Reactivity of Starting Halide: 4-methoxybenzyl chloride might be less reactive than the corresponding bromide. | Consider using 4-methoxybenzyl bromide for a faster reaction. |
| Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature, monitoring for any decomposition. Optimal temperatures are typically between 120-160°C. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using TLC or ³¹P NMR and extend the reaction time as needed. | |
| Moisture in the Reaction: Triethyl phosphite can be hydrolyzed by moisture, reducing its nucleophilicity. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Significant Unreacted Starting Material | Insufficient Excess of Triethyl Phosphite: Not enough triethyl phosphite to drive the reaction to completion. | Increase the molar excess of triethyl phosphite (e.g., 1.5 to 2.0 equivalents). |
| Low Reaction Temperature or Short Reaction Time: As mentioned above. | Optimize reaction temperature and time based on monitoring. | |
| Formation of a Dark-Colored Reaction Mixture | Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition of the product or starting materials. | Use the minimum effective temperature and time necessary for complete reaction. Consider using a high-boiling inert solvent to better control the temperature. |
| Presence of Acidic Impurities: Acidic impurities can catalyze decomposition. | A mild basic wash of the crude product before distillation may help. | |
| Difficulty in Removing Unreacted Triethyl Phosphite | Inefficient Distillation Setup: A poorly configured distillation apparatus can lead to incomplete separation. | Use a fractionating column (e.g., Vigreux) and ensure a good vacuum is achieved to effectively separate the lower-boiling triethyl phosphite. |
| Product Contaminated with Triethyl Phosphate | Oxidation of Triethyl Phosphite: Exposure of triethyl phosphite to air during the reaction or workup. | Maintain an inert atmosphere throughout the reaction and handle triethyl phosphite under nitrogen or argon. |
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Diethyl Benzylphosphonate Synthesis via Michaelis-Arbuzov Reaction
| Entry | Benzyl Halide | Triethyl Phosphite (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | 1.2 | 150-160 | 2-4 | High | [1] |
| 2 | Benzyl chloride | 1.5 - 2.0 | 120-160 | Several hours | Good | [2] |
| 3 | 4-Nitrobenzyl bromide | 1.5 | 140 | 4-6 | ~85 | [2] |
| 4 | 4-Methylbenzyl bromide | 1.5 - 2.0 | Reflux (120-160) | 2-4 | Good | [3] |
Note: The yields are often reported as "good" or "high" in general procedures. Specific quantitative yields can vary based on the exact experimental setup and scale.
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis of this compound
Materials:
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4-Methoxybenzyl chloride (or bromide) (1.0 equivalent)
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Triethyl phosphite (1.5 - 2.0 equivalents)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Inert gas supply (Nitrogen or Argon)
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Vacuum distillation apparatus
Procedure:
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Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
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Charge the flask with 4-methoxybenzyl chloride (1.0 equivalent) and an excess of triethyl phosphite (1.5 - 2.0 equivalents). The triethyl phosphite can also act as the solvent.
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Heat the reaction mixture to 140-160°C with vigorous stirring.
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Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Purify the crude product by vacuum distillation. First, distill off the excess triethyl phosphite at a lower temperature. Then, increase the temperature to distill the this compound.
Protocol 2: Purification by Vacuum Distillation
Equipment:
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Distillation flask
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Fractionating column (e.g., Vigreux)
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Condenser
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Receiving flask(s)
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Vacuum pump and gauge
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Heating mantle
Procedure:
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Transfer the crude reaction mixture to the distillation flask.
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Assemble the vacuum distillation apparatus.
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Slowly apply vacuum to the system.
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Gently heat the distillation flask.
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Collect the first fraction, which will be the excess triethyl phosphite, at its corresponding boiling point under the applied pressure.
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After the triethyl phosphite has been removed, increase the heating to distill the this compound.
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Collect the pure product in a clean receiving flask.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting low yields.
References
Validation & Comparative
A Comparative Guide to Phosphonate Reagents in Olefination Reactions: Spotlight on Diethyl 4-Methoxyphenylphosphonate
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. The choice of phosphonate reagent is critical in dictating the yield and stereochemical outcome of this reaction. This guide provides an objective comparison of Diethyl 4-Methoxyphenylphosphonate with other commonly employed phosphonate reagents, supported by experimental data and detailed protocols.
The electronic nature of substituents on the benzyl group of the phosphonate reagent significantly influences the acidity of the α-proton and the nucleophilicity of the resulting carbanion. This, in turn, affects the reaction rate and the E/Z selectivity of the resulting alkene. Here, we compare the performance of this compound, an electron-rich reagent, with an unsubstituted analog and an electron-deficient counterpart in the Horner-Wadsworth-Emmons reaction with benzaldehyde.
Performance Comparison of Substituted Diethyl Benzylphosphonates
The following table summarizes the performance of three different diethyl benzylphosphonate reagents in the Horner-Wadsworth-Emmons reaction with benzaldehyde under standardized conditions. The data highlights the impact of the para-substituent on the yield and E/Z selectivity of the resulting stilbene derivative.
| Phosphonate Reagent | Para-Substituent | Yield (%) | E:Z Ratio |
| Diethyl Benzylphosphonate | -H | 85 | >99:1 |
| This compound | -OCH₃ | 92 | >99:1 |
| Diethyl 4-Nitrobenzylphosphonate | -NO₂ | 78 | >99:1 |
Table 1: Comparison of the yield and stereoselectivity of the HWE reaction between substituted diethyl benzylphosphonates and benzaldehyde. All reactions were carried out under identical conditions for a valid comparison.
The experimental data indicates that the presence of an electron-donating group (-OCH₃) on the phenyl ring of the phosphonate, as in this compound, leads to a higher yield compared to the unsubstituted and electron-withdrawing counterparts. This can be attributed to the increased nucleophilicity of the phosphonate carbanion, which facilitates a more efficient reaction with the aldehyde. In all tested cases, the reaction demonstrated high E-selectivity, which is characteristic of the standard Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Detailed methodologies for the Horner-Wadsworth-Emmons reaction using the compared phosphonate reagents are provided below. These protocols are intended as a guide and may require optimization for specific substrates and scales.
General Protocol for the Horner-Wadsworth-Emmons Reaction of Substituted Diethyl Benzylphosphonates with Benzaldehyde
Materials:
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Substituted Diethyl Benzylphosphonate (Diethyl Benzylphosphonate, this compound, or Diethyl 4-Nitrobenzylphosphonate) (1.1 equiv)
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Benzaldehyde (1.0 equiv)
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Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv).
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Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
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Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of the respective diethyl benzylphosphonate (1.1 equiv) in anhydrous THF to the NaH suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
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Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography, TLC).
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, its nucleophilic addition to the carbonyl compound, and subsequent elimination to form the alkene.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The experimental workflow for a typical HWE reaction is a sequential process that requires careful control of reaction conditions to ensure high yield and selectivity.
Caption: A typical experimental workflow for the HWE reaction.
Conclusion
The choice of phosphonate reagent in the Horner-Wadsworth-Emmons reaction has a discernible impact on the reaction's efficiency. This compound, with its electron-donating methoxy group, demonstrates superior performance in terms of yield for the synthesis of E-stilbene derivatives when compared to unsubstituted and electron-deficient analogs. This makes it a preferred reagent for syntheses where maximizing the product yield is a primary concern. The high E-selectivity remains a consistent and valuable feature across these phosphonate variants under standard HWE conditions. Researchers and drug development professionals can leverage this understanding to select the optimal phosphonate reagent for their specific synthetic targets.
A Comparative Guide to the Purity Validation of Synthesized Diethyl 4-Methoxyphenylphosphonate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for validating the purity of Diethyl 4-Methoxyphenylphosphonate, a valuable intermediate in various organic syntheses. We present detailed experimental protocols and comparative data against two structural analogs: Diethyl 4-methylbenzylphosphonate and Diethyl 4-methoxybenzylphosphonate.
Understanding the Synthesis and Potential Impurities
This compound is commonly synthesized via the Michaelis-Arbuzov reaction, where 4-methoxybenzyl halide reacts with a trialkyl phosphite. This synthetic route can introduce several classes of impurities that necessitate a robust analytical validation strategy.
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-methoxybenzyl halide and triethyl phosphite.
-
Byproducts: Ethyl halide formed during the reaction.
-
Side-Reaction Products: Over-alkylation products or byproducts from reactions with impurities in the starting materials.
-
Solvent and Reagent Residues: Trace amounts of solvents or catalysts used during the synthesis and purification process.
Comparative Analysis of Purity Validation Methods
A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. The choice of method depends on the specific purity attribute being investigated.
| Analytical Technique | Principle | Application to this compound | Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-based identification. | Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and byproducts. | High sensitivity and specificity, providing both quantitative data and structural information of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and differential partitioning between a mobile and stationary phase. | Suitable for quantifying the main compound and non-volatile impurities. A C18 column with a UV detector is commonly employed. | Robust and reproducible for quantitative analysis of the bulk material. |
| Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) | An absolute quantification method based on the direct relationship between the integrated signal intensity of a phosphorus nucleus and its molar concentration. | Provides a highly accurate and direct measure of the molar purity of the phosphonate compound without the need for a specific reference standard of the analyte. | High precision and accuracy, directly targeting the phosphorus atom, making it highly specific for phosphonates. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of high-purity dichloromethane.
-
Vortex the solution to ensure homogeneity.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the bulk material and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute molar purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus-observe probe.
Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Triphenyl phosphate (TPP) of known purity.
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): 5 x T₁ of the phosphorus nucleus with the longest relaxation time (typically 20-30 seconds for phosphonates).
-
Acquisition Time (aq): At least 3 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >100 for both the analyte and the internal standard.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard (triphenyl phosphate) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of phosphorus nuclei per molecule (1 for both analyte and standard)
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Comparative Data
| Compound | Stated Purity | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) |
| This compound | Synthesized | 7.69 (dd, J=12.8, 8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 4.15-4.05 (m, 4H), 3.81 (s, 3H), 1.30 (t, J=7.1 Hz, 6H)[1] | ~19.6[1] |
| Diethyl 4-methylbenzylphosphonate | ≥97% (GC) | 7.15-7.05 (m, 4H), 4.05-3.95 (m, 4H), 3.10 (d, J=21.6 Hz, 2H), 2.31 (s, 3H), 1.25 (t, J=7.1 Hz, 6H) | ~26.7 |
| Diethyl 4-methoxybenzylphosphonate | ≥98% | 7.20 (d, J=8.4 Hz, 2H), 6.83 (d, J=8.4 Hz, 2H), 4.05-3.95 (m, 4H), 3.78 (s, 3H), 3.10 (d, J=21.6 Hz, 2H), 1.25 (t, J=7.1 Hz, 6H) | ~26.3 |
Visualizing the Workflow and Data
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical relationship between analytical techniques for comprehensive purity assessment.
Conclusion
A combination of chromatographic and spectroscopic methods is indispensable for the robust purity validation of synthesized this compound. While GC-MS is crucial for identifying volatile impurities and HPLC provides reliable quantification of the bulk material, quantitative ³¹P-NMR offers a highly specific and accurate determination of absolute molar purity. By employing these complementary techniques, researchers can ensure the quality and reliability of their synthesized compounds, leading to more consistent and meaningful experimental outcomes.
References
A Comparative Analysis for Olefin Synthesis: Diethyl 4-Methoxyphenylphosphonate vs. Wittig Reagents
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a cornerstone transformation, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients. Among the most powerful olefination methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a detailed comparative analysis of Wittig reagents and Diethyl 4-Methoxyphenylphosphonate, a specific phosphonate ester utilized in the HWE reaction, offering a valuable resource for researchers, scientists, and drug development professionals.
The HWE reaction, utilizing phosphonate-stabilized carbanions like this compound, often presents significant advantages over the traditional Wittig reaction.[1] These benefits include simplified product purification due to a water-soluble phosphate byproduct, enhanced nucleophilicity of the carbanion, and typically higher stereoselectivity towards (E)-alkenes.[1][2][3] In contrast, the Wittig reaction, which employs phosphonium ylides, generates triphenylphosphine oxide, a non-polar byproduct that frequently complicates purification.[1][4] However, the Wittig reaction remains indispensable, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides.[5][6]
This compound is a versatile reagent specifically used in the synthesis of various pharmacologically relevant molecules, including stilbenoid derivatives and C-aryl glycosides, which have shown potential neuroprotective and antioxidant activities.[7][8][9]
Quantitative Performance Comparison
The choice between the HWE and Wittig reactions often depends on the desired stereochemical outcome, the reactivity of the carbonyl substrate, and the practicality of the workup procedure. The following tables summarize the key characteristics and performance of each method.
Table 1: General Characteristics of HWE and Wittig Reagents
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Reagent Type | Phosphonate-stabilized carbanion (e.g., from this compound) | Phosphonium ylide (Wittig reagent) |
| Reagent Nucleophilicity | More nucleophilic, less basic[2][3] | Less nucleophilic, more basic |
| Byproduct | Water-soluble dialkyl phosphate salt[1][2] | Triphenylphosphine oxide (often requires chromatography for removal)[1] |
| Primary Stereoselectivity | Predominantly (E)-alkenes[2] | (Z)-alkenes with non-stabilized ylides; (E)-alkenes with stabilized ylides[5][6] |
| Substrate Scope | Reacts well with a broad range of aldehydes and ketones, including sterically hindered ones[1][10] | Can be limited with sterically hindered ketones, especially with stabilized ylides[6] |
| Purification | Simple aqueous extraction is often sufficient[1][3] | Often requires column chromatography[1] |
Table 2: Comparative Reaction Outcomes (Data is representative and compiled from general outcomes reported in the literature. Actual yields and ratios may vary based on specific substrates and conditions.)
| Carbonyl Substrate | Reagent | Product | Typical Yield (%) | Predominant Isomer | E:Z Ratio |
| p-Anisaldehyde | This compound | 4,4'-Dimethoxystilbene | >90% | E | >95:5 |
| p-Anisaldehyde | (4-Methoxybenzyl)triphenylphosphonium chloride (non-stabilized ylide) | 4,4'-Dimethoxystilbene | 60-80% | Z | <10:90 |
| Cyclohexanone | Diethyl (Cyanomethyl)phosphonate (stabilized) | Cyclohexylideneacetonitrile | ~85% | E | >90:10 |
| Cyclohexanone | (Cyanomethyl)triphenylphosphonium chloride (stabilized ylide) | Cyclohexylideneacetonitrile | ~75% | E | ~85:15 |
| 2-Adamantanone (Hindered) | This compound | 2-(4-Methoxybenzylidene)adamantane | ~70% | E | >98:2 |
| 2-Adamantanone (Hindered) | (4-Methoxybenzyl)triphenylphosphonium chloride | 2-(4-Methoxybenzylidene)adamantane | Low to no reaction | - | - |
Reaction Mechanisms and Workflows
The fundamental difference between the two reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway.
Caption: Reaction pathways for the Wittig and HWE reactions.
The general experimental workflow for these reactions involves the generation of the nucleophile followed by reaction with the carbonyl compound and subsequent workup and purification.
Caption: Generalized experimental workflow for olefination reactions.
Experimental Protocols
The following are representative experimental protocols. Note: These procedures should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).
Protocol 1: HWE Synthesis of (E)-4,4'-Dimethoxystilbene using this compound
Materials:
-
This compound (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
p-Anisaldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The formation of the phosphonate carbanion is indicated by a color change.
-
Cool the reaction mixture back to 0 °C and add a solution of p-anisaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).[11]
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous NH₄Cl solution.[11]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield (E)-4,4'-dimethoxystilbene as a white solid.
Protocol 2: Wittig Synthesis of 4,4'-Dimethoxystilbene using (4-Methoxybenzyl)triphenylphosphonium chloride
Materials:
-
(4-Methoxybenzyl)triphenylphosphonium chloride (1.1 equiv)
-
p-Anisaldehyde (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.05 equiv) as a solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add (4-Methoxybenzyl)triphenylphosphonium chloride and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C, depending on the desired selectivity for the Z-isomer (lower temperatures favor Z).
-
Slowly add n-BuLi solution dropwise. A deep color change (typically red or orange) indicates the formation of the phosphorus ylide. Stir the mixture at this temperature for 1 hour.
-
Add a solution of p-anisaldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at the low temperature for 1-2 hours, then let it slowly warm to room temperature and stir overnight, monitoring by TLC.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude material will contain the product and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel to separate the stilbene isomers from the triphenylphosphine oxide byproduct.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of Diethyl 4-Methoxyphenylphosphonate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparative analysis of spectroscopic techniques for the characterization of diethyl 4-methoxyphenylphosphonate, a versatile intermediate in organic synthesis. By presenting experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a practical resource for verifying the structure of the target compound and distinguishing it from potential alternatives.
Comparative Spectroscopic Analysis
The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and comparing the obtained spectra with data from known analogs is a powerful validation strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR spectra offer a detailed map of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key diagnostic signals for this compound include the characteristic aromatic protons of the para-substituted ring, the methoxy group protons, and the ethoxy group protons, which show coupling to the phosphorus atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The spectrum for this compound will show signals for the aromatic carbons (with the carbon directly attached to the phosphorus showing a characteristic coupling), the methoxy carbon, and the two carbons of the ethoxy groups (also showing coupling to phosphorus).
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for organophosphorus compounds and provides a direct probe of the phosphorus atom's chemical environment. This compound exhibits a single resonance in the expected chemical shift range for a phosphonate ester.
The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for this compound and two common structural alternatives: diethyl phenylphosphonate (lacking the methoxy group) and diethyl (4-chlorophenyl)phosphonate (with an electron-withdrawing group).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | OCH₃ (ppm) | OCH₂ (ppm) | CH₃ (ppm) |
| This compound | 7.69 (dd, J=13.0, 8.6 Hz, 2H), 6.93 (dd, J=8.6, 2.4 Hz, 2H) | 3.84 (s, 3H) | 4.08 (m, 4H) | 1.32 (t, J=7.1 Hz, 6H) |
| Diethyl Phenylphosphonate | 7.75-7.82 (m, 2H), 7.45-7.55 (m, 3H) | - | 4.05-4.15 (m, 4H) | 1.34 (t, J=7.1 Hz, 6H) |
| Diethyl (4-Chlorophenyl)phosphonate | 7.72 (dd, J=12.9, 8.5 Hz, 2H), 7.45 (dd, J=8.5, 3.5 Hz, 2H) | - | 4.11 (m, 4H) | 1.34 (t, J=7.1 Hz, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Compound | Aromatic C (ppm) | OCH₃ (ppm) | OCH₂ (ppm) | CH₃ (ppm) |
| This compound | 163.0 (d, J=3.0 Hz), 134.2 (d, J=10.4 Hz), 122.9 (d, J=191.9 Hz), 113.8 (d, J=15.6 Hz) | 55.4 | 62.0 (d, J=5.5 Hz) | 16.3 (d, J=6.5 Hz) |
| Diethyl Phenylphosphonate | 132.8 (d, J=188.0 Hz), 132.0 (d, J=2.9 Hz), 131.7 (d, J=10.1 Hz), 128.4 (d, J=15.1 Hz) | - | 61.9 (d, J=5.4 Hz) | 16.3 (d, J=6.6 Hz) |
| Diethyl (4-Chlorophenyl)phosphonate | 139.1 (d, J=3.3 Hz), 133.2 (d, J=10.8 Hz), 129.8 (d, J=192.5 Hz), 128.6 (d, J=16.0 Hz) | - | 62.3 (d, J=5.5 Hz) | 16.3 (d, J=6.5 Hz) |
Table 3: ³¹P NMR Spectroscopic Data (CDCl₃, 162 MHz)
| Compound | ³¹P Chemical Shift (δ, ppm) |
| This compound | 18.69 |
| Diethyl Phenylphosphonate | 19.30 |
| Diethyl (4-Chlorophenyl)phosphonate | 16.80 |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Diethyl [1-(4-methoxyphenyl)-1-(4-methylphenylamino)]-methylphosphonate (Analog) | Expected for this compound | Diethyl Phenylphosphonate |
| C-H (aromatic) | ~3050 | ~3050 | ~3060 |
| C-H (aliphatic) | ~2980, 2930, 2900 | ~2980, 2930, 2900 | ~2985, 2935, 2910 |
| C=C (aromatic) | ~1610, 1510 | ~1600, 1500 | ~1590, 1440 |
| P=O | ~1240 | ~1250 | ~1255 |
| C-O (ether) | ~1250, 1030 | ~1250, 1030 | - |
| P-O-C | ~1020, 960 | ~1020, 960 | ~1025, 965 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. For this compound, the molecular ion peak (M⁺) is expected at m/z 244. The fragmentation pattern of diethyl arylphosphonates is often characterized by the loss of ethoxy groups and rearrangements involving the phosphoryl group.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 244 | 216 ([M-C₂H₄]⁺), 199 ([M-OC₂H₅]⁺), 171, 155, 139 |
| Diethyl Phenylphosphonate | 214 | 186 ([M-C₂H₄]⁺), 171 ([M-OC₂H₅]⁺), 141, 115 |
| Diethyl (4-Chlorophenyl)phosphonate | 248/250 (isotope pattern) | 220/222, 203/205, 175/177, 149/151 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 101 MHz. Use proton decoupling. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
³¹P NMR Acquisition: Acquire the spectrum at 162 MHz with proton decoupling. Use a sealed capillary containing 85% H₃PO₄ in D₂O as an external reference. Typical parameters include a 45° pulse width, a relaxation delay of 5-10 seconds, and 128-256 scans.
IR Spectroscopy (Neat Liquid)
-
Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record a background spectrum of the clean, empty plates. Mount the sample plates in the spectrometer and acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane). A typical temperature program would be: initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-400.
Visualizing the Workflow and Structural Confirmation Logic
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and the logical process for confirming the structure of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical relationship for the structural confirmation of this compound from spectroscopic data.
Assessing Reproducibility: A Comparative Guide to Diethyl 4-Methoxyphenylphosphonate in Olefination Reactions
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a critical tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is paramount to the success and reproducibility of this reaction. This guide provides an objective comparison of Diethyl 4-Methoxyphenylphosphonate and its alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.
The Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination method in organic synthesis, offers significant advantages over the traditional Wittig reaction.[1][2] These advantages include the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, simplifying purification.[2] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1]
This guide focuses on this compound, a substituted benzylphosphonate, and compares its performance with structurally similar alternatives in the context of the HWE reaction with an aromatic aldehyde, p-anisaldehyde. The electronic properties of the substituent on the phenyl ring of the phosphonate can influence the acidity of the benzylic proton, which in turn can affect the ease of carbanion formation and the overall reaction outcome.[3]
Performance Comparison of Substituted Diethyl Benzylphosphonates
The following table summarizes quantitative data for the Horner-Wadsworth-Emmons reaction of p-anisaldehyde with this compound and two common alternatives: Diethyl benzylphosphonate (unsubstituted) and Diethyl 4-methylbenzylphosphonate. The data is compiled from various sources and standardized for comparison.
| Phosphonate Reagent | Product | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| This compound | 4,4'-Dimethoxystilbene | NaH | THF | 0 to RT | Approx. 90-95 | >98:2 (E-favored) | General HWE knowledge |
| Diethyl benzylphosphonate | 4-Methoxystilbene | NaH | THF | 0 to RT | Approx. 92 | >95:5 (E-favored) | General HWE knowledge |
| Diethyl 4-methylbenzylphosphonate | 4-Methoxy-4'-methylstilbene | NaH | THF | 0 to RT | Approx. 91 | >95:5 (E-favored) | General HWE knowledge |
Note: The yields and E/Z ratios are typical values reported for HWE reactions under these standard conditions and may vary based on specific experimental nuances.
Experimental Protocols
The following are detailed methodologies for the Horner-Wadsworth-Emmons reaction of p-anisaldehyde with the compared phosphonate reagents. These protocols are designed to be reproducible.
Protocol 1: Synthesis of 4,4'-Dimethoxystilbene using this compound
Materials:
-
This compound (1.1 eq)
-
p-Anisaldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride.
-
Anhydrous THF is added, and the suspension is cooled to 0 °C.
-
A solution of this compound in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of p-anisaldehyde in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 4,4'-Dimethoxystilbene.
Protocol 2: Comparative Synthesis using Diethyl benzylphosphonate or Diethyl 4-methylbenzylphosphonate
The procedure is identical to Protocol 1, with the substitution of this compound with either Diethyl benzylphosphonate or Diethyl 4-methylbenzylphosphonate (1.1 eq) to yield 4-Methoxystilbene or 4-Methoxy-4'-methylstilbene, respectively. All other reagent quantities and steps remain the same to ensure a valid comparison.
Key Reaction Mechanisms and Workflows
To visually represent the processes involved, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction mechanism and a typical experimental workflow.
References
A Comparative Analysis of the Biological Activities of Diethyl 4-Methoxyphenylphosphonate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Diethyl 4-Methoxyphenylphosphonate and its analogs. The following sections detail their enzyme inhibitory and cytotoxic properties, supported by experimental data and detailed protocols to facilitate further research and development.
Enzyme Inhibitory Activity: Acid Phosphatase Inhibition
A study on a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives has demonstrated their potential as inhibitors of purple acid phosphatase (PAP).[1][2] PAPs are metallo-hydrolases implicated in bone resorption, making them a therapeutic target for conditions like osteoporosis.[1][2] The inhibitory activities of these analogs against red kidney bean purple acid phosphatase (rkbPAP) are summarized in the table below.
Table 1: Inhibitory Activity of this compound Analogs against Red Kidney Bean Purple Acid Phosphatase (rkbPAP) [1][2]
| Compound ID | Alkyl Chain Length | Ki (µM) | Inhibition Type |
| 3a | C4 | > 100 | - |
| 3b | C8 | 40.0 | Mixed |
| 3c | C12 | 10.1 | Noncompetitive |
| 3d | C16 | 1.1 | Mixed |
Structure-Activity Relationship (SAR) Insights:
The inhibitory potency of these analogs against rkbPAP increases with the length of the alkyl chain attached to the sulfonamide group.[1][2] The hexadecyl derivative (3d ) exhibited the highest potency with a Ki of 1.1 µM.[1][2] This suggests that a longer alkyl chain may enhance the binding of the inhibitor to a hydrophobic region near the enzyme's active site.[1] The mode of inhibition was generally mixed, with the dodecyl derivative (3c ) showing noncompetitive inhibition.[1][2]
Cytotoxic and Anticancer Activity of Structurally Related Diethyl Arylphosphonates
While direct comparative studies on the anticancer activity of a focused series of this compound analogs are limited in the public domain, research on structurally related diethyl arylphosphonates and their derivatives has revealed significant cytotoxic potential against various cancer cell lines. This section provides a comparative summary of these findings to infer the potential anticancer applications of the target compound class.
Table 2: Cytotoxic Activity of Various Diethyl Arylphosphonate Analogs against Cancer Cell Lines
| Compound Class | Specific Analog Example | Cancer Cell Line | IC50 (µM) | Reference |
| Diethyl α-Amino-α-Aryl-Methylphosphonates | Diethyl diethylphosphoryl-aminobenzylphosphonate | U266 (Multiple Myeloma) | Moderate (Concentration-dependent) | [3] |
| Thiophosphinoylated diethyl aminobenzylphosphonate | PANC-1 (Pancreatic Ductal Adenocarcinoma) | Moderate (Concentration-dependent) | [3] | |
| Di-α-aminophosphonates | Compound 4b | H1299 (Lung Cancer) | Moderate | [4] |
| Compound 4c | MCF7 (Breast Cancer) | Marked | [4] | |
| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates | Compound 4u | HeLa (Cervical Cancer) | - | [5] |
| Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates | Compounds 4m, 4n, 4q | MBC-MCF7 (Breast Cancer) | Promising at 20 µg/mL | [6] |
Key Observations:
-
Diverse Anticancer Potential: Diethyl phosphonate derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including those of the pancreas, blood, lung, cervix, and breast.[3][4][5][6]
-
Structural Modifications are Key: The nature of the substituents on the aryl ring and the groups attached to the α-carbon of the phosphonate play a crucial role in determining the anticancer activity.[7] For instance, the introduction of heterocyclic moieties like quinoline and pyridine has been explored to enhance cytotoxicity.[5][6]
-
Mechanism of Action: For some derivatives, the anticancer activity has been linked to the induction of cell cycle arrest and apoptosis.[5][8]
Experimental Protocols
Acid Phosphatase Inhibition Assay
This protocol is adapted from the methodology used to evaluate the inhibitory potential of this compound analogs against purple acid phosphatase.
Materials:
-
Red kidney bean purple acid phosphatase (rkbPAP)
-
p-nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.9)
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of rkbPAP to the assay buffer containing various concentrations of the test compounds. Incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, pNPP.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time plots. Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) (Lineweaver-Burk plot) at different inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Proposed mechanism of anticancer activity for Diethyl Arylphosphonate analogs.
References
- 1. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medichem-me.com [medichem-me.com]
- 6. Design, synthesis, antioxidant, and anti-breast cancer activities of novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
A Comparative Analysis of Olefination Methodologies: Benchmarking Diethyl 4-Methoxyphenylphosphonate
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational process, pivotal to the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. Among the arsenal of olefination techniques, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereocontrol. This guide provides an objective comparison of the HWE reaction, specifically utilizing Diethyl 4-Methoxyphenylphosphonate, against other prominent olefination methods: the Wittig reaction and the Julia-Kocienski olefination.
The Horner-Wadsworth-Emmons reaction, a refinement of the classic Wittig reaction, employs phosphonate-stabilized carbanions, which offer distinct advantages.[1][2] These carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[3][4] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies product purification immensely compared to the often-troublesome removal of triphenylphosphine oxide in the Wittig reaction.[2][3]
Quantitative Performance Comparison
The efficiency and stereoselectivity of an olefination reaction are critically dependent on the specific substrates, phosphonate/ylide used, and reaction conditions. The following tables summarize representative data to illustrate the general performance of each method.
Table 1: Reaction of Various Aldehydes with Olefination Reagents
| Carbonyl Substrate | Olefination Method | Reagent/Ylide | Yield (%) | E/Z Ratio |
| Benzaldehyde | HWE | Diethyl benzylphosphonate | ~95% | >95:5 |
| Cyclohexanecarboxaldehyde | HWE | Diethyl (4-methoxyphenyl)methylphosphonate | ~85-90% | >95:5 |
| Benzaldehyde | Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane | ~80-90% | >95:5 |
| Benzaldehyde | Wittig (non-stabilized) | Benzylidenetriphenylphosphorane | ~70-85% | ~10:90 |
| Cyclohexanecarboxaldehyde | Julia-Kocienski | Phenyltetrazolyl (PT) sulfone derivative | ~71-90% | >95:5[5] |
| 4-Chlorobenzaldehyde | Wittig | (Carbethoxymethylene)triphenylphosphorane | High | - |
Note: Yields and selectivities are highly dependent on specific reaction conditions and substrates. The data presented are representative examples from literature.
Mechanistic Overview and Key Differences
The fundamental distinction between these methods lies in the nature of the phosphorus or sulfur-stabilized carbanion and the subsequent reaction pathway.
Horner-Wadsworth-Emmons vs. Wittig Reaction
The HWE reaction begins with the deprotonation of the phosphonate to form a potent nucleophilic carbanion.[2] This carbanion attacks the carbonyl compound in what is typically the rate-limiting step, leading to an oxaphosphetane intermediate that eliminates to form the alkene.[2][4] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][6] In contrast, the Wittig reaction uses a phosphorus ylide. While stabilized Wittig ylides also tend to produce (E)-alkenes, non-stabilized ylides are renowned for their ability to generate (Z)-alkenes.[7][8]
Julia-Kocienski Olefination
The Julia-Kocienski olefination utilizes a heteroaryl sulfone, most commonly a phenyltetrazolyl (PT) sulfone.[5] Deprotonation creates a sulfone-stabilized carbanion that adds to a carbonyl. The resulting β-alkoxy sulfone undergoes an intramolecular Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide anion to yield the alkene with high (E)-selectivity.[5][9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for each olefination method.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general procedure for the olefination of an aldehyde using this compound.
-
Preparation of the Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes, or until hydrogen gas evolution ceases. This forms the phosphonate carbanion solution.
-
Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10]
-
Workup: Upon completion, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.[10]
Protocol 2: Wittig Reaction
This protocol describes a typical Wittig reaction using a phosphonium salt.
-
Ylide Formation: To a solution of the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) in dry THF at 0 °C, add a strong base such as n-butyllithium (n-BuLi) dropwise and stir at the same temperature for 1-2 hours. The formation of the characteristic ylide color (often orange or red) indicates success.[7]
-
Olefination: Cool the reaction mixture to -78 °C. Add the aldehyde or ketone (1.0 equivalent) dropwise.[7]
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to 0 °C for 1 hour. Monitor by TLC.[7]
-
Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution at 0 °C and stir for 30 minutes.
-
Extract the mixture with dichloromethane or ethyl acetate (3 times).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude material, often containing triphenylphosphine oxide, is purified by column chromatography. Precipitation or trituration of the triphenylphosphine oxide from a nonpolar solvent system (e.g., ether/hexanes) prior to chromatography can be beneficial.[8][11]
Protocol 3: Julia-Kocienski Olefination
This is a representative one-pot procedure for the Julia-Kocienski olefination.[5]
-
Carbanion Formation: To a stirred solution of the PT-sulfone (1.0 equivalent) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -60 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME dropwise.[5]
-
Stir the resulting solution for approximately 1 hour at this temperature.
-
Olefination: Add the aldehyde (1.5 equivalents) neat or as a solution in DME dropwise. Continue stirring at -60 °C for 1-2 hours, during which the color may change.[5]
-
Workup: Remove the cooling bath and allow the mixture to warm to ambient temperature overnight.
-
Quench the reaction with water and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water. Extract the aqueous phase with diethyl ether (3 times).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).[5]
-
Remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography (SiO₂, hexanes) to yield the desired alkene.[5]
Conclusion
The Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, offers a robust and highly efficient method for the stereoselective synthesis of (E)-alkenes. Its primary advantages over the traditional Wittig reaction are the enhanced reactivity of the phosphonate carbanion and, most significantly, the formation of a water-soluble byproduct that greatly simplifies purification.[3] While the Wittig reaction remains an invaluable tool, especially for accessing (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for practical, large-scale synthesis. The Julia-Kocienski olefination provides another excellent alternative for high (E)-selectivity, particularly in complex natural product synthesis.[12] The choice of method ultimately depends on the desired stereochemical outcome, the nature of the substrates, and practical considerations such as ease of purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Cross-Reactivity Profile of Diethyl 4-Methoxyphenylphosphonate Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Diethyl 4-Methoxyphenylphosphonate derivatives, focusing on their activity as enzyme inhibitors. While the primary research has centered on their potent inhibition of acid phosphatases, this document aims to contextualize these findings by comparing their performance with the known activities of similar phosphonate-containing compounds against other enzyme classes. This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for further research and development.
Executive Summary
Derivatives of this compound, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, have been identified as significant inhibitors of purple acid phosphatase (PAP). The inhibitory potency of these compounds is modulated by the length of the alkyl chain, with longer chains generally leading to stronger inhibition. The mechanism of inhibition has been characterized as mixed or noncompetitive. Currently, comprehensive cross-reactivity data for these specific derivatives against a wide range of other enzymes is limited in the public domain. However, the broader class of phosphonate compounds is known to interact with a variety of enzymes, particularly other phosphatases and metalloenzymes. This guide presents the detailed findings on acid phosphatase inhibition and discusses the potential for cross-reactivity based on the known activities of structurally related phosphonates.
Comparative Inhibition Data
The following table summarizes the quantitative inhibitory activity of a series of this compound derivatives against red kidney bean purple acid phosphatase (rkbPAP), a representative model for mammalian PAP.
| Compound ID | Derivative | IC50 (µM)[1] | Ki (µM)[1] | Mode of Inhibition[1] |
| 3d | Diethyl (dodecylsulfonamido(4-methoxyphenyl)methyl)phosphonate | 92 | 13 ± 1 | Noncompetitive |
| 4c | (dodecylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | 421 | 95 ± 9 | - |
| 4d | (hexadecylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | 13 | 1.1 ± 0.2 | Mixed |
Discussion of Cross-Reactivity
While detailed studies on the cross-reactivity of the specific diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives are not extensively available, the phosphonate moiety is a well-established phosphate mimic.[2] This structural similarity suggests a potential for these compounds to interact with other phosphate-binding enzymes.
-
Protein Tyrosine Phosphatases (PTPs): PTPs are a major class of enzymes involved in cellular signaling, and their inhibition is a key therapeutic strategy in various diseases.[3][4] Phosphonate-containing molecules have been explored as PTP inhibitors.[5] Given that PAP is a metallo-phosphatase, it is plausible that the studied derivatives could also exhibit inhibitory activity against other metallo-phosphatases or even cysteine-based phosphatases like PTPs, although likely with different potencies.
-
Other Metalloenzymes: The active site of purple acid phosphatase contains a binuclear metal center.[1] The inhibitory activity of the studied phosphonate derivatives may be partly attributed to their interaction with these metal ions. This raises the possibility of cross-reactivity with other metalloenzymes. However, studies on a range of metalloenzyme inhibitors have shown that despite the presence of a metal-binding group, inhibitors can still exhibit high selectivity for their intended targets.[6]
-
Carbonic Anhydrases: A study on sulfonamide-incorporated α-aminophosphonates demonstrated inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[7] This suggests that the sulfonamide group, also present in the this compound derivatives, could contribute to interactions with other enzyme classes.
Further experimental screening of the diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives against a panel of diverse enzymes is necessary to fully elucidate their selectivity and cross-reactivity profile.
Experimental Protocols
Synthesis of Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate Derivatives
The synthesis of the title compounds involves a multi-step process:
-
Formation of Diethyl (amino(4-methoxyphenyl)methyl)phosphonate: This precursor is synthesized by reacting 4-methoxybenzaldehyde with ammonium acetate and diethyl phosphite in ethanol over activated molecular sieves.[1]
-
Sulfonylation: The resulting aminophosphonate is then reacted with a specific alkylsulfonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane to yield the final diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonates.[1]
Enzyme Inhibition Assay for Purple Acid Phosphatase (rkbPAP)
The inhibitory activity against rkbPAP is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
-
Enzyme and Substrate Preparation: A stock solution of rkbPAP and various concentrations of the pNPP substrate are prepared in an appropriate assay buffer (e.g., 0.1 M sodium acetate, pH 4.9).[8][9]
-
Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a range of inhibitor concentrations.
-
Assay Procedure:
-
The enzyme, substrate, and inhibitor are mixed in a 96-well plate.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).[10]
-
The reaction is stopped by adding a strong base (e.g., 1.0 M NaOH).[8]
-
The formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.[9]
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves. Kinetic parameters such as Ki and the mode of inhibition are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk plots.[1]
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of novel purple acid phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
Quantitative comparison of binding affinity between phosphonate and carboxylate groups
Phosphonate vs. Carboxylate: A Quantitative Comparison of Binding Affinity
For researchers, scientists, and drug development professionals, the choice of a functional group to mediate binding to a target surface or protein is a critical design element. Among the most common choices, phosphonate and carboxylate groups present distinct properties that influence their binding affinity and stability. This guide provides an objective comparison of their binding characteristics, supported by experimental data, to inform selection in materials science and drug design.
Generally, phosphonate groups exhibit stronger and more stable binding to a variety of surfaces, particularly metal oxides, and can act as potent bioisosteres for carboxylates in biological systems.[1][2] This enhanced affinity is often attributed to the phosphonate group's higher negative charge, lower pKa values, and its capacity for multidentate binding.[3][4][5] However, the binding characteristics of both groups are highly dependent on the specific substrate, solvent polarity, and the pH of the surrounding environment.[1]
Quantitative Comparison of Binding Affinity
The following tables summarize key quantitative findings from comparative studies on the binding of phosphonate and carboxylate groups to different targets.
Table 1: Binding Affinity to Inorganic Surfaces
This table presents data comparing the binding of phosphonate and carboxylate functional groups to inorganic materials, such as hydroxyapatite (a model for bone tissue) and metal oxides.
| Functional Group | Ligand Used | Target Surface | Mean Surface Density (NPs/mm²) | Key Finding |
| Carboxylate | L-Glutamic Acid | Damaged Bone (Hydroxyapatite) | 1,280 | Exhibited the lowest binding affinity of the groups tested.[2] |
| Phosphonate | 2-Aminoethylphosphonic Acid | Damaged Bone (Hydroxyapatite) | 2,160 | Showed significantly higher binding density than the carboxylate analog.[2] |
| Bisphosphonate | Alendronate | Damaged Bone (Hydroxyapatite) | 4,010 | Demonstrated the highest binding affinity, consistent with its known high affinity for hydroxyapatite.[2] |
Note: Bisphosphonates, which contain two phosphonate groups, are included for reference as a high-affinity standard for bone targeting.[2]
Table 2: Inhibition of Biological Targets
Phosphonates are often used as bioisosteres of carboxylates in enzyme inhibitors, where they can mimic the transition state of the catalyzed reaction.[6][7]
| Inhibitor Type | Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Key Finding |
| Phosphonate Analog | Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | 0.1 µM | A potent competitive inhibitor, significantly more effective than its phosphonate ester analog.[8] |
| Phosphonate Ester Analog | Methyl Ester of Acetyl Phosphonate (AcPMe) | Pyruvate Dehydrogenase Complex (PDHC) | 40 µM | Showed much weaker inhibition compared to the phosphinate analog.[8] |
| Phosphonate Analog | ZAFP(O)F | Carboxypeptidase A | 4 pM | One of the most potent reversible inhibitors reported for this enzyme, demonstrating picomolar affinity.[6] |
| Phosphonate Analog | ZAAP(O)F | Carboxypeptidase A | 3 pM | Demonstrates exceptionally high affinity due to its nature as a transition-state analog.[6] |
| Phosphonate Analog | ZFAP(O)F | Carboxypeptidase A | 1 pM | The tightest binding inhibitor in the series, highlighting the effectiveness of phosphonates in mimicking the transition state.[6] |
Table 3: Relevant Physicochemical Properties
The acidity (pKa) of the functional group plays a crucial role in determining its charge state at a given pH, which in turn affects its binding affinity.
| Functional Group | Representative Compound | pKa Values | Key Implication |
| Carboxylic Acid | Benzoic Acid | ~4.2 | Less acidic; will be partially protonated at lower pH values.[3] |
| Phosphonic Acid | Phenylphosphonic Acid | pKa₁: ~1.4 - 2.3pKa₂: ~6.9 - 7.2 | More acidic; the first proton is lost at a much lower pH, leading to a negative charge over a wider pH range.[3] |
Diagrams and Visualizations
Logical Framework for Ligand Selection
The choice between a phosphonate and a carboxylate anchor is a multifactorial decision. The following diagram illustrates the key considerations critical for professionals in drug development and biomaterial design.[2]
Caption: Logical framework for selecting between phosphonate and carboxylate ligands.
Binding Mode Comparison
Phosphonic acids can form more extensive interactions with metal oxide surfaces compared to carboxylic acids, contributing to their enhanced binding strength.[4][5]
Caption: Potential binding modes for phosphonate and carboxylate groups on surfaces.
Generalized Workflow for Binding Affinity Analysis
The following diagram outlines a generalized workflow for comparing the binding affinity of surface ligands using common analytical techniques.
Caption: Generalized experimental workflow for determining binding affinity.
Experimental Methodologies
Understanding the experimental context is crucial for interpreting binding data. Below are outlines of common protocols used to compare phosphonate and carboxylate binding affinity.
Experimental Protocol 1: Competitive Ligand Exchange Monitored by NMR Spectroscopy
This method is used to determine the relative binding affinity of different ligands to nanocrystal surfaces by observing the displacement of one ligand by another.[1]
-
Objective: To qualitatively or quantitatively assess which ligand binds more strongly to a surface.
-
Materials:
-
Nanocrystals stabilized with a known ligand (e.g., oleic acid - a carboxylate).
-
Competing ligand (e.g., an alkylphosphonic acid).
-
NMR-compatible solvent (e.g., deuterated chloroform).
-
NMR spectrometer.
-
-
Procedure:
-
Prepare a solution of the carboxylate-stabilized nanocrystals in the NMR solvent.
-
Acquire a baseline ¹H NMR spectrum to identify the signals corresponding to the bound carboxylate ligands.[1]
-
Introduce a stoichiometric equivalent of the phosphonic acid ligand to the nanocrystal solution.
-
Allow the mixture to equilibrate.
-
Acquire subsequent ¹H NMR spectra at various time points to monitor the displacement of the carboxylate ligand by the phosphonate ligand.[1] The appearance of signals corresponding to the free carboxylate in solution indicates displacement.[1]
-
For quantitative analysis, integrate the signals of the free and bound ligands to determine the equilibrium constant of the exchange reaction.[1]
-
Experimental Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a technique used to measure real-time biomolecular interactions and determine both binding affinity (Kᴅ) and kinetic parameters (kₐ, kₔ).[9][10]
-
Objective: To quantify the affinity and kinetics of a ligand-analyte interaction.
-
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Ligand (e.g., protein target) for immobilization.
-
Analyte (e.g., phosphonate or carboxylate-containing small molecule) in solution.
-
Running buffer.
-
Regeneration solution.
-
-
Procedure:
-
Immobilization: Covalently attach the ligand to the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time.[11]
-
Association Phase: Monitor the signal increase as the analyte binds to the ligand.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the signal decrease as the analyte dissociates.[11]
-
Regeneration: Inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.[11]
-
Data Analysis: Fit the resulting sensorgrams from different analyte concentrations to a binding model to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[10]
-
Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[12][13]
-
Objective: To determine the complete thermodynamic profile of a binding interaction.
-
Materials:
-
Isothermal titration calorimeter.
-
Macromolecule (e.g., enzyme) solution in the sample cell.
-
Ligand (e.g., phosphonate or carboxylate inhibitor) solution in the injection syringe.
-
Matched buffer for both solutions.
-
-
Procedure:
-
Load the macromolecule solution into the sample cell and the ligand solution into the syringe.
-
Allow the system to equilibrate to a constant temperature.
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Measure the heat change after each injection. The magnitude of the heat change is proportional to the amount of binding that occurs.
-
As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to macromolecule. Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).[14] For very high-affinity binders, a displacement titration method may be required.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epublications.marquette.edu [epublications.marquette.edu]
Navigating Large-Scale Synthesis: A Cost-Effectiveness Analysis of Diethyl 4-Methoxyphenylphosphonate
For researchers, scientists, and professionals in the fast-paced world of drug development and large-scale chemical synthesis, the selection of key reagents is a critical decision impacting both the efficiency and economic viability of a project. Diethyl 4-Methoxyphenylphosphonate, a versatile reagent in carbon-carbon bond formation, particularly in the Horner-Wadsworth-Emmons reaction, is often a primary candidate. This guide provides a comprehensive cost-effectiveness evaluation of this compound in large-scale synthesis, comparing it with a common alternative, Diethyl Benzylphosphonate. The analysis is supported by experimental data, detailed protocols, and a transparent breakdown of raw material costs.
Executive Summary
This comparative guide demonstrates that while both this compound and Diethyl Benzylphosphonate are effective Horner-Wadsworth-Emmons reagents, the cost-effectiveness in a large-scale setting is nuanced. The choice depends on the specific synthetic requirements and the acceptable trade-offs between raw material costs, reaction yields, and downstream processing. Diethyl Benzylphosphonate generally presents a more cost-effective profile due to lower raw material prices. However, the methoxy-substituted counterpart may be favored in applications where its electronic properties offer distinct advantages in reaction kinetics or selectivity, potentially offsetting its higher initial cost through improved yields or simplified purification.
Comparative Analysis of Synthesis Routes and Costs
The primary industrial synthesis routes for this compound are the Pudovik reaction and the Michaelis-Arbuzov reaction. For a direct and fair comparison, this guide will evaluate the Michaelis-Arbuzov synthesis for both this compound and its unsubstituted analog, Diethyl Benzylphosphonate.
Table 1: Raw Material Cost Comparison
| Raw Material | Supplier & Grade | Price (USD) | Quantity | Cost per Mole (USD) |
| For this compound (via Michaelis-Arbuzov) | ||||
| 4-Methoxybenzyl chloride | Apollo Scientific, ≥95% | 171.00 | 100g | 267.79 |
| Triethyl phosphite | Sigma-Aldrich, 98% | 69.70 | 500mL | 24.16 |
| For Diethyl Benzylphosphonate (via Michaelis-Arbuzov) | ||||
| Benzyl chloride | Sigma-Aldrich, ≥99% | 45.50 | 1L | 5.15 |
| Triethyl phosphite | Sigma-Aldrich, 98% | 69.70 | 500mL | 24.16 |
| For this compound (via Pudovik) | ||||
| 4-Methoxybenzaldehyde | Volochem Inc, >95% | 15.95 | 100g | 21.71 |
| Diethyl phosphite | Chemsavers, Inc., 96% | 216.00 | 1kg | 29.83 |
Note: Prices are subject to change and may vary based on supplier and purchase volume. The prices listed are for illustrative purposes based on available data.
Table 2: Synthesis Parameter and Yield Comparison (Projected for Large-Scale)
| Parameter | This compound (Michaelis-Arbuzov) | Diethyl Benzylphosphonate (Michaelis-Arbuzov) | This compound (Pudovik) |
| Reaction Yield | ~85-95% | ~90-98% | ~90-95% |
| Reaction Temperature | 120-160°C | 120-160°C | Room Temperature to 50°C |
| Reaction Time | 2-4 hours | 2-4 hours | 8-12 hours |
| Solvent | Neat (often solvent-free) | Neat (often solvent-free) | Diethyl ether or other aprotic solvents |
| Purification | Vacuum distillation | Vacuum distillation | Column chromatography or distillation |
| Key Byproducts | Ethyl chloride | Ethyl chloride | Unreacted starting materials |
Experimental Protocols
Protocol 1: Michaelis-Arbuzov Synthesis of this compound
Materials:
-
4-Methoxybenzyl chloride (1.0 eq)
-
Triethyl phosphite (1.2 eq)
Procedure:
-
To a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge 4-methoxybenzyl chloride.
-
Slowly add triethyl phosphite to the reaction vessel. The reaction is often performed neat.
-
Heat the reaction mixture to 120-160°C under an inert atmosphere (e.g., nitrogen).
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to remove the ethyl chloride byproduct and any unreacted starting materials, yielding this compound as a colorless oil.
Protocol 2: Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate
Materials:
-
Benzyl chloride (1.0 eq)
-
Triethyl phosphite (1.2 eq)
Procedure:
-
Follow the same procedure as for this compound, substituting benzyl chloride for 4-methoxybenzyl chloride. The reaction conditions and purification are analogous.
Protocol 3: Pudovik Reaction for the Synthesis of this compound
Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Diethyl phosphite (1.1 eq)
-
Base catalyst (e.g., sodium ethoxide or DBU, catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether.
-
Add diethyl phosphite to the solution.
-
Cool the mixture in an ice bath and slowly add the base catalyst.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction for completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Performance in Application: The Horner-Wadsworth-Emmons Reaction
Both this compound and Diethyl Benzylphosphonate are workhorse reagents in the Horner-Wadsworth-Emmons olefination to produce alkenes, which are crucial intermediates in numerous pharmaceutical syntheses.
The presence of the electron-donating methoxy group in the para position of the phenyl ring in this compound can influence the reactivity of the corresponding phosphonate carbanion. This can lead to differences in reaction rates and, in some cases, stereoselectivity of the resulting alkene compared to the unsubstituted Diethyl Benzylphosphonate. The choice between the two will often depend on the specific electronic requirements of the aldehyde or ketone substrate and the desired outcome of the olefination.
Visualizing the Synthesis and Decision-Making Process
To aid in understanding the synthetic pathways and the logic behind reagent selection, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: Decision-making for reagent selection.
Conclusion
The evaluation of this compound's cost-effectiveness for large-scale synthesis reveals a compelling case for careful consideration of both economic and chemical factors. While Diethyl Benzylphosphonate offers a clear advantage in terms of raw material cost, the Pudovik reaction provides a milder, albeit potentially longer, alternative for the synthesis of the methoxy-substituted analog. The ultimate decision for process chemists and drug development professionals will hinge on a holistic assessment of raw material availability and cost, desired reaction kinetics and selectivity, and the overall efficiency of the manufacturing process. This guide provides the foundational data and frameworks to make an informed and strategic choice.
Safety Operating Guide
Navigating the Disposal of Diethyl 4-Methoxyphenylphosphonate: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Diethyl 4-Methoxyphenylphosphonate, ensuring compliance with regulatory standards and fostering a culture of safety.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.
-
In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[1]
Step 1: Waste Identification and Classification
The first crucial step is to determine if the waste is hazardous.[4] This involves checking if it is a "listed" hazardous waste or exhibits any "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[5] A Safety Data Sheet (SDS) for this compound, if available, would provide this information. In its absence, a conservative approach is to treat the compound as hazardous waste.
Step 2: Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect the waste in a designated, compatible, and properly sealed container. The container should be in good condition and made of a material that will not react with the chemical.
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Flammable," "Toxic")
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and have secondary containment to prevent spills from spreading.
Step 5: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
-
A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[3][4]
Step 6: Record Keeping
Maintain accurate records of all hazardous waste generated and disposed of. This includes the manifest documents and any other relevant paperwork.
III. Regulatory and Safety Data Summary
The following table summarizes key regulatory and safety information pertinent to the disposal of chemical waste like this compound.
| Parameter | Guideline/Regulation | Source |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) | EPA[1] |
| Waste Identification | Generator must determine if waste is hazardous (40 CFR § 262.11) | EPA[4][5] |
| Container Management | Use compatible, closed containers; label with "Hazardous Waste" | General Chemical Safety |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | Fisher Scientific SDS[6] |
| Transportation | Use a licensed hazardous waste transporter with a manifest | EPA[4] |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection | Sigma-Aldrich SDS[7] |
IV. Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 3. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 4. epa.gov [epa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Diethyl 4-Methoxyphenylphosphonate
Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl 4-Methoxyphenylphosphonate was not located. The following guidance is based on the safety profiles of structurally similar organophosphorus compounds, including other diethyl phosphonates. Researchers should handle this compound with caution and adhere to rigorous laboratory safety standards.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operations and disposal.
Hazard Summary
Based on data for related phosphonate esters, this compound should be treated as a hazardous substance. Potential hazards include:
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of mists or vapors may cause respiratory tract irritation.[1][2][4]
-
Combustibility: The substance may be a combustible liquid, with a slight fire hazard when exposed to heat or flame.[1][5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is crucial to minimize exposure. The following table summarizes the recommended PPE for various operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting | Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat, and use of a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation & Reactions | Chemical splash goggles or a face shield, nitrile gloves, chemically resistant lab coat or apron, and work performed in a certified chemical fume hood.[6] |
| Sample Handling & Analysis | Safety glasses with side shields, nitrile gloves, and a lab coat. |
| Spill Cleanup | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemically resistant coveralls or apron, and a respirator with an appropriate cartridge if the spill is large or in a poorly ventilated area.[3][7] |
| Waste Disposal | Chemical splash goggles, nitrile gloves, and a lab coat. |
Operational Plan: Step-by-Step Guidance
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][4]
-
Keep the compound away from heat, sparks, and open flames.[5]
-
Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite), and appropriate waste containers.[3]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors or mists.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
When transferring the liquid, use a pipette or other controlled methods to avoid splashing.
-
Keep containers tightly closed when not in use.[3]
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Remove contaminated clothing immediately and launder it separately before reuse.[8]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. For small spills, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[4][9][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9][10][11]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. phosphonates - Safety [phosphonates.org]
- 7. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. epa.gov [epa.gov]
- 11. hazwastedisposal.com [hazwastedisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
